Org 25935
Beschreibung
Eigenschaften
CAS-Nummer |
949588-40-3 |
|---|---|
Molekularformel |
C21H26ClNO3 |
Molekulargewicht |
375.9 g/mol |
IUPAC-Name |
2-[[(1R,2S)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH/c1-22(14-20(23)24)13-17-9-8-16-12-18(25-2)10-11-19(16)21(17)15-6-4-3-5-7-15;/h3-7,10-12,17,21H,8-9,13-14H2,1-2H3,(H,23,24);1H/t17-,21+;/m1./s1 |
InChI-Schlüssel |
SDTLOODMXMDJFX-JKSHRDEXSA-N |
Isomerische SMILES |
CN(C[C@H]1CCC2=C([C@H]1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl |
Kanonische SMILES |
CN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O.Cl |
Aussehen |
Solid powder |
Andere CAS-Nummern |
1146978-08-6 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid hydrochloride N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid Org 25935 Org-25935 Org25935 SCH 900435 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Org 25935: A Technical Guide to its Mechanism of Action in the Prefrontal Cortex
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of the mechanism of action of Org 25935, a selective inhibitor of the glycine transporter 1 (GlyT-1), with a specific focus on its effects within the prefrontal cortex (PFC).
Core Mechanism of Action
This compound, also known as SCH-900435, is a synthetic compound that functions as a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2][3] GlyT-1 is a sodium and chloride-dependent transporter protein located on the presynaptic terminals of neurons and on surrounding glial cells, particularly astrocytes, in the forebrain.[4][5] Its primary role is the reuptake of glycine from the synaptic cleft, thereby regulating the extracellular concentration of this amino acid.[4]
The mechanism of action of this compound in the prefrontal cortex is centered on its ability to enhance N-methyl-D-aspartate (NMDA) receptor function through the following cascade:
-
Inhibition of GlyT-1: this compound binds to GlyT-1, blocking the reuptake of glycine from the synaptic cleft.
-
Increased Synaptic Glycine: This inhibition leads to a localized increase in the extracellular concentration of glycine.[6]
-
Potentiation of NMDA Receptors: Glycine acts as a mandatory co-agonist at the glycine binding site (also known as the GlyB site) on the NR1 subunit of the NMDA receptor.[4] By increasing the availability of glycine, this compound enhances the probability of NMDA receptor channel opening upon glutamate binding, thus potentiating NMDA receptor-mediated neurotransmission.[1][4]
This potentiation of NMDA receptor function in the prefrontal cortex is thought to underlie the compound's potential therapeutic effects in disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[7]
Signaling Pathway
The signaling pathway for this compound's action in a prefrontal cortex glutamatergic synapse is illustrated below.
Caption: Signaling pathway of this compound in a prefrontal cortex synapse.
Quantitative Data
| Parameter | Target | Species | Value | Reference(s) |
| IC₅₀ | GlyT-1 | Not Specified | 100 nM | [2] |
| IC₅₀ | GlyT-1 | Rat | 162 nM | [6] |
| Selectivity | GlyT-2 | Not Specified | Negligible action | [2][5] |
| In Vivo Effect | Glycine Levels (Striatum) | Rat | ~50-80% increase with 6 mg/kg i.p. | [5] |
| In Vivo Effect | Glycine Levels (Frontal Cortex) | Rat | Dose-dependent increase | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These represent standard and likely protocols for characterizing the mechanism of action of this compound.
GlyT-1 Radioligand Binding Assay
This protocol determines the binding affinity of this compound for the GlyT-1 transporter.
-
Tissue Preparation: Membranes are prepared from cells stably expressing human GlyT-1 or from brain tissue known to have high GlyT-1 density (e.g., cortex or thalamus). The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Conditions: The assay is performed in a 96-well plate format. Each well contains the membrane preparation, a fixed concentration of a radiolabeled GlyT-1 specific ligand (e.g., [³H]-NFPS), and varying concentrations of the unlabeled competitor drug (this compound).
-
Incubation: The plates are incubated, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound ligand passes through. The filters are then washed multiple times with ice-cold buffer.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known GlyT-1 inhibitor and is subtracted from the total binding to yield specific binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated by non-linear regression analysis of the competition curve. The IC₅₀ value is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Microdialysis in the Prefrontal Cortex
This protocol measures the effect of this compound on extracellular glycine concentrations in the PFC of awake, freely moving rats.
-
Surgical Implantation: Rats are anesthetized, and a guide cannula for the microdialysis probe is stereotaxically implanted, targeting the medial prefrontal cortex. Animals are allowed to recover for several days.
-
Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sample Collection: After a stabilization period to achieve a baseline, dialysate samples are collected at regular intervals (e.g., every 20 minutes) into collection vials.
-
Drug Administration: Following the collection of stable baseline samples, this compound (or vehicle) is administered systemically (e.g., intraperitoneally). Sample collection continues for several hours post-administration.
-
Analysis of Glycine Levels: The concentration of glycine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization.
-
Data Analysis: Glycine concentrations in the post-drug samples are expressed as a percentage of the average baseline concentration for each animal.
In Vivo Electrophysiology in the Prefrontal Cortex
This protocol, based on studies with the similar GlyT-1 inhibitor NFPS[1], assesses the effect of this compound on the firing rate of PFC neurons.
-
Animal Preparation: A rat is anesthetized, and a recording electrode is stereotaxically lowered into the medial prefrontal cortex. An iontophoretic multi-barrel electrode may be used to apply NMDA locally.
-
Neuronal Recording: Extracellular single-unit recordings are obtained from putative pyramidal neurons in the PFC. The baseline firing rate of a neuron is recorded.
-
NMDA-Evoked Firing: The response of the neuron to the local application of NMDA via iontophoresis is recorded to establish a baseline NMDA-evoked firing rate.
-
Drug Administration: this compound is administered systemically (e.g., via intravenous infusion or intraperitoneal injection).
-
Post-Drug Recording: The spontaneous and NMDA-evoked firing of the same neuron is continuously recorded following the administration of this compound.
-
Data Analysis: The firing rate (spikes/second) of the neuron before and after drug administration is compared. The potentiation of NMDA-evoked firing is quantified by comparing the number of spikes elicited by NMDA before and after this compound administration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo electrophysiology experiment to test the effect of this compound on NMDA-evoked neuronal firing in the prefrontal cortex.
Caption: Workflow for in vivo electrophysiology of this compound in the PFC.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. ORG-25935 - Wikipedia [en.wikipedia.org]
- 4. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impacts of forebrain neuronal glycine transporter 1 disruption in the senescent brain: Evidence for age-dependent phenotypes in Pavlovian learning - PMC [pmc.ncbi.nlm.nih.gov]
Org 25935: An In-Depth Technical Guide on its Indirect Modulation of the NMDA Receptor Co-agonist Site
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological effects of Org 25935, focusing on its mechanism of action related to the N-methyl-D-aspartate (NMDA) receptor. While not a direct ligand for the NMDA receptor co-agonist site, this compound indirectly modulates its function through potent and selective inhibition of the glycine transporter 1 (GlyT-1). This guide details the quantitative data available for its inhibitory activity, outlines key experimental protocols for its characterization, and provides visual representations of its mechanism and relevant experimental workflows.
Mechanism of Action: Indirect Co-agonist Site Modulation
This compound, also known as SCH 900435, is a synthetic compound that acts as a selective inhibitor of the glycine transporter GlyT-1[1]. GlyT-1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentration[2]. Glycine is an essential co-agonist at the NMDA receptor, meaning its binding to the GluN1 subunit is necessary for the receptor to be activated by glutamate[3].
By inhibiting GlyT-1, this compound effectively increases the concentration of glycine in the synaptic space. This elevated synaptic glycine level leads to enhanced occupancy of the co-agonist binding site on the NMDA receptor, thereby potentiating NMDA receptor-mediated neurotransmission. This indirect potentiation of NMDA receptor function is the primary mechanism through which this compound exerts its pharmacological effects. The compound has been investigated for its potential therapeutic applications in conditions where NMDA receptor hypofunction is implicated, such as schizophrenia[4].
Quantitative Data: GlyT-1 Inhibition
The potency of this compound as a GlyT-1 inhibitor has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter that indicates the concentration of the drug required to inhibit 50% of the glycine uptake activity.
| Compound | Parameter | Value | Assay System |
| This compound | IC50 | 100 nM | Glycine Transporter 1 (GlyT-1) Inhibition Assay[5][6] |
| This compound | IC50 | 162 nM | Radioligand binding in rat brain regions[7][8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Glycine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of glycine into cells expressing the GlyT-1 transporter.
Objective: To determine the IC50 value of this compound for GlyT-1.
Materials:
-
CHO-K1 cells stably overexpressing human GlyT-1a transporter.[9]
-
[³H]Glycine (radiolabeled glycine).
-
Assay buffer (e.g., modified HEPES buffer, pH 7.4).[2]
-
Test compound (this compound) at various concentrations.
-
Non-specific binding inhibitor (e.g., high concentration of non-labeled glycine, such as 10 mM).[2]
-
Scintillation fluid and a scintillation counter.
-
Multi-well plates (e.g., 384-well format for higher throughput).[9]
Procedure:
-
Cell Preparation: Cryopreserved CHO-K1/hGlyT1a cells are thawed and plated in multi-well plates and cultured to form a confluent monolayer.
-
Assay Initiation: The growth medium is removed, and the cells are washed multiple times with the assay buffer.[10]
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or the vehicle control.
-
Glycine Uptake: [³H]Glycine is added to each well to initiate the uptake reaction. The final concentration of [³H]Glycine is typically kept at or below its Km value for the transporter (e.g., 50 nM).[2]
-
Incubation: The plates are incubated for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for glycine uptake.[2]
-
Termination of Uptake: The uptake is terminated by rapidly washing the cells multiple times with ice-cold assay buffer to remove extracellular [³H]Glycine.[10]
-
Cell Lysis and Scintillation Counting: The cells are lysed, and a scintillation cocktail is added to each well. The amount of [³H]Glycine taken up by the cells is quantified by measuring the radioactivity using a scintillation counter.[10]
-
Data Analysis: The specific uptake is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled glycine) from the total uptake. The percentage of inhibition for each concentration of this compound is determined, and the data are fitted to a dose-response curve to calculate the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the potentiation of NMDA receptor-mediated currents by this compound in neurons.
Objective: To assess the functional enhancement of NMDA receptor activity due to GlyT-1 inhibition by this compound.
Materials:
-
Brain slices from a suitable animal model (e.g., rat or mouse) or cultured neurons.
-
Artificial cerebrospinal fluid (aCSF) for brain slice recordings.
-
Internal solution for the patch pipette.
-
Patch-clamp amplifier and data acquisition system.
-
Micromanipulators and a microscope.
-
NMDA receptor agonists (e.g., NMDA and glycine).
-
AMPA receptor antagonist (e.g., CNQX) to isolate NMDA receptor currents.
-
GABA-A receptor antagonist (e.g., picrotoxin) to block inhibitory currents.
-
This compound.
Procedure:
-
Slice/Cell Preparation: Prepare acute brain slices or cultured neurons for recording.
-
Recording Setup: Place the slice or coverslip with cultured neurons in a recording chamber continuously perfused with aCSF.
-
Whole-Cell Configuration: Using a glass micropipette filled with internal solution, establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage Clamp: Clamp the neuron at a holding potential (e.g., -70 mV) to record excitatory postsynaptic currents (EPSCs). To study NMDA receptors specifically, the holding potential can be depolarized (e.g., +40 mV) to relieve the magnesium block, or recordings can be performed in magnesium-free aCSF.
-
Isolation of NMDA Currents: Perfuse the slice with a solution containing an AMPA receptor antagonist and a GABA-A receptor antagonist to pharmacologically isolate NMDA receptor-mediated currents.
-
Baseline Recording: Evoke synaptic NMDA currents by electrical stimulation of afferent fibers or record spontaneous miniature NMDA EPSCs. Establish a stable baseline recording.
-
Application of this compound: Bath-apply this compound at a known concentration and continue to record NMDA receptor-mediated currents.
-
Data Analysis: Measure the amplitude and/or frequency of the NMDA currents before and after the application of this compound. An increase in the amplitude or charge transfer of the NMDA receptor-mediated current in the presence of this compound indicates a potentiation of receptor function due to the inhibition of glycine reuptake.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Workflow for electrophysiological assessment of this compound.
References
- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. physoc.org [physoc.org]
- 4. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Successful identification of glycine transporter inhibitors using an adaptation of a functional cell-based assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Org 25935 in Rodent Models: A Technical Overview
Despite a comprehensive search of publicly available scientific literature, detailed quantitative pharmacokinetic (PK) and bioavailability data for the glycine transporter 1 (GlyT1) inhibitor, Org 25935 (also known as SCH-900435), in rodent models remains elusive. This technical guide summarizes the available information regarding its administration and observed effects in preclinical studies and outlines the general experimental protocols typically employed for such investigations.
While specific values for key PK parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), elimination half-life (t½), and absolute bioavailability are not documented in the reviewed literature, existing studies do provide some context for its use in rodent research.
In Vivo Administration and Observed Effects in Rodent Models
This compound has been primarily investigated for its potential as a treatment for neurological and psychiatric disorders. In rodent studies, the compound is most commonly administered via the intraperitoneal (i.p.) route.
A notable observation from pharmacodynamic studies is that a 6 mg/kg i.p. dose of this compound in rats is reported to increase striatal extracellular glycine levels by approximately 50-80% for a duration of about 2.5 hours. This indicates that the compound effectively crosses the blood-brain barrier and engages its target, leading to a measurable neurochemical effect within a specific timeframe. However, this information describes the pharmacodynamic effect of the drug rather than its own concentration in the bloodstream.
General Experimental Protocols for Rodent Pharmacokinetic Studies
While specific protocols for this compound are not available, the following represents a standard methodology for determining the pharmacokinetic profile of a compound in rodent models, such as rats or mice.
Animal Models
-
Species: Typically Sprague-Dawley or Wistar rats, or CD-1 or C57BL/6 mice.
-
Health Status: Healthy, adult animals of a specific sex (often male to avoid hormonal cycle variations) and weight range.
-
Acclimation: Animals are acclimated to the laboratory environment for a set period before the study.
-
Housing: Maintained under controlled conditions of temperature, humidity, and light-dark cycles with ad libitum access to food and water, unless fasting is required for the study.
Dosing and Administration
-
Routes of Administration:
-
Intravenous (IV) Bolus or Infusion: Typically administered via a cannulated tail vein or jugular vein to determine the drug's distribution and elimination characteristics without the influence of absorption. This is essential for calculating absolute bioavailability.
-
Oral (PO) Gavage: Used to assess oral absorption and bioavailability.
-
Intraperitoneal (IP) Injection: A common route in preclinical studies, though it can lead to more variable absorption compared to oral or intravenous routes.
-
-
Dose Formulation: The compound is dissolved or suspended in a suitable vehicle (e.g., saline, polyethylene glycol, carboxymethylcellulose).
-
Dose Levels: Multiple dose levels may be tested to assess dose proportionality.
Sample Collection
-
Blood Sampling:
-
Serial blood samples are collected at predetermined time points after drug administration.
-
Common sampling sites include the tail vein, saphenous vein, or via a surgically implanted cannula (e.g., in the jugular vein) for stress-free and repeated sampling.
-
Blood is collected into tubes containing an anticoagulant (e.g., EDTA, heparin).
-
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored frozen until analysis.
Bioanalytical Method
-
Technique: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for quantifying drug concentrations in plasma.
-
Method Validation: The analytical method is validated for specificity, linearity, accuracy, precision, and stability to ensure reliable results.
Pharmacokinetic Analysis
-
Software: Specialized pharmacokinetic software (e.g., WinNonlin, Phoenix) is used to analyze the plasma concentration-time data.
-
Parameters Calculated:
-
Cmax: The maximum observed plasma concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Elimination Half-life): The time it takes for the plasma concentration of the drug to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
F% (Absolute Bioavailability): The fraction of the administered dose that reaches the systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Logical Workflow for a Typical Rodent Pharmacokinetic Study
Below is a Graphviz diagram illustrating the general workflow of a preclinical pharmacokinetic study in a rodent model.
Caption: General workflow of a rodent pharmacokinetic study.
Conclusion
While the specific pharmacokinetic profile of this compound in rodent models is not publicly documented, the established methodologies for conducting such studies provide a clear framework for how this data would be generated. The existing literature confirms the central nervous system activity of this compound in rats following intraperitoneal administration, but a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) properties would require dedicated pharmacokinetic studies with detailed bioanalytical data. Researchers in drug development would need to either conduct these studies internally or have access to proprietary data from the manufacturer to fully characterize the pharmacokinetic behavior of this compound in preclinical models.
A Technical Guide to the Preclinical Evidence for Org 25935 in Alcohol Dependence Models
Introduction: Org 25935, a selective inhibitor of the glycine transporter 1 (GlyT1), has been investigated as a potential pharmacotherapy for alcohol dependence.[1] By blocking GlyT1, this compound increases extracellular glycine levels in key brain regions. Glycine plays a dual role in neurotransmission, acting as an agonist at inhibitory glycine receptors (GlyRs) and as a necessary co-agonist at excitatory N-methyl-D-aspartate receptors (NMDARs).[2] This mechanism is thought to counteract alcohol's effects on the brain's reward system, particularly the ethanol-induced elevation of dopamine in the nucleus accumbens (nAc), a process implicated in the reinforcing properties of alcohol and the development of addiction.[2][3][4] This technical guide provides an in-depth summary of the preclinical evidence for this compound in animal models of alcohol dependence, detailing experimental protocols, quantitative data, and the underlying signaling pathways.
Core Mechanism of Action and Signaling Pathway
This compound selectively inhibits the GlyT1 protein, which is responsible for the reuptake of glycine from the synaptic cleft into presynaptic nerve terminals and glial cells.[3][4] This inhibition leads to an increase in extracellular glycine concentrations in brain regions such as the nucleus accumbens and frontal cortex.[2][5] The elevated glycine levels are hypothesized to modulate alcohol's effects through two primary pathways:
-
Glycine Receptors (GlyRs): Increased glycine can enhance the activity of inhibitory GlyRs. Evidence suggests that GlyRs in the nucleus accumbens are an access point for ethanol to the mesolimbic dopamine system.[2][6] By increasing glycinergic tone, this compound may dampen the downstream effects of alcohol on this system.
-
NMDA Receptors (NMDARs): As a co-agonist at the NMDAR glycine site, elevated glycine can modulate glutamatergic neurotransmission.
The primary therapeutic hypothesis is that by increasing accumbal glycine, this compound prevents the surge in dopamine release that is typically induced by ethanol consumption.[2][5][6] This action is believed to reduce the reinforcing effects of alcohol, thereby decreasing motivation to drink.
Experimental Protocols
The preclinical efficacy of this compound was primarily evaluated using voluntary alcohol consumption models in rats.
1. Animal Models:
-
Wistar Rats: Male adult Wistar rats were commonly used.[3] They were often sub-categorized based on their baseline ethanol preference (EP) during continuous access to 6% (v/v) ethanol and water:
-
EP>60: High-preferring rats with an ethanol preference greater than 60%.
-
EP<60: Low-preferring rats with an ethanol preference less than 60%.
-
-
Alko-Alcohol (AA) Rats: A specific line of rats genetically selected for high alcohol preference was used for pharmacogenetic comparison.[2][5]
2. Alcohol Consumption Paradigm:
-
Two-Bottle Free-Choice, Limited Access: The most common paradigm involved giving rats a free choice between two bottles, one containing an ethanol solution and the other containing tap water.[3][4]
-
Ethanol Concentration: The ethanol concentration was gradually increased to 6% for Wistar rats and up to 10% for AA rats.[2]
-
Access Period: To model binge-like drinking, access to the fluids was typically limited to a 2.5-hour session per day.[2][3][4] This duration was chosen to align with the pharmacokinetic profile of this compound, which increases striatal glycine for approximately 2.5 hours.[2]
-
-
Alcohol Deprivation Effect (ADE): To model relapse-like behavior, an alcohol deprivation period (e.g., 14 days) was introduced after a stable period of drinking. Following deprivation, alcohol was reintroduced, and the effect of this compound on the subsequent intake was measured.[3]
3. Drug Administration:
-
Compound: this compound or a vehicle control was administered.
-
Dosing: Doses typically ranged from 1.5 mg/kg to 6 mg/kg.[3]
-
Timing: The drug was administered approximately 40 minutes prior to the start of the daily fluid access session.[3][4]
4. Measured Outcomes:
-
Ethanol Intake: Measured in grams of pure ethanol consumed per kilogram of body weight (g/kg/day).
-
Water Intake: Measured in milliliters per kilogram of body weight (ml/kg/day).
-
Ethanol Preference: Calculated as the percentage of the volume of ethanol solution consumed relative to the total fluid intake.
-
Neurobehavioral Effects: Animals were observed for potential side effects, such as sedation or central nervous system (CNS) depression.[2][5]
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: Effect of this compound (6 mg/kg, i.p.) on Ethanol Intake in Wistar Rats
| Rat Strain (Ethanol Preference) | Condition | Vehicle Control (Ethanol Intake, g/kg) | This compound (Ethanol Intake, g/kg) | Outcome |
| EP>60 (High-Preferring) | Initial Treatment (Days 4-15) | ~1.2 - 1.5 | ~0.4 - 0.6 | Significant reduction (p < 0.0001)[3] |
| EP>60 (High-Preferring) | Post-Deprivation (Days 30-37) | ~1.5 - 1.8 | ~0.8 - 1.0 | Significant reduction (p = 0.0351)[3] |
| EP<60 (Low-Preferring) | Initial Treatment (Days 4-15) | ~0.8 - 1.0 | ~0.3 - 0.5 | Significant reduction (p = 0.0008)[3][7] |
| EP<60 (Low-Preferring) | Post-Deprivation (Days 30-36) | ~1.0 - 1.2 | ~0.5 - 0.7 | Significant reduction (p = 0.0040)[3][7] |
Note: Values are approximate based on graphical data from the cited studies. The key finding is the statistically significant and robust decrease in ethanol intake across different rat populations and experimental phases.
Table 2: Dose-Dependent Effects and Strain Comparison
| Animal Model | This compound Dose (mg/kg) | Effect on Ethanol Intake | Effect on Water Intake | Observed Side Effects |
| Wistar Rats | 6 | Significant Decrease [3][5] | No significant effect[3][4] | Minimal / Not reported |
| Wistar Rats | 3 | Reduced effect compared to 6 mg/kg[3] | No significant effect[5] | Minimal / Not reported |
| Wistar Rats | 1.5 | Non-significant difference from vehicle[3] | Not reported | Not reported |
| AA Rats (High-Preferring) | 6 | Significant Decrease [2][5] | Significant Decrease [2][5] | Strong CNS-depressive effects, sedation [2][5] |
| AA Rats (High-Preferring) | 3 | Continued reduction in intake | Continued reduction in intake | Side effects persisted, leading to study withdrawal[2][5] |
Summary of Preclinical Findings and Clinical Translation
-
Reduction of Alcohol Consumption: Systemic administration of this compound produces a robust, dose-dependent, and long-lasting decrease in voluntary ethanol intake and preference in male Wistar rats.[3][4] This effect was observed in both high- and low-preferring animals.
-
Attenuation of Relapse-Like Behavior: The compound effectively reduced the surge in alcohol consumption that occurs after a period of forced abstinence (the alcohol deprivation effect), suggesting potential utility in preventing relapse.[3][4]
-
Reversibility: The effects of this compound on alcohol intake were reversible, with consumption levels returning to baseline after the cessation of treatment.[3]
-
Pharmacogenetic Differences: The effects of this compound were highly dependent on the genetic background of the animals. While effective and well-tolerated in Wistar rats, it induced severe CNS-depressive side effects in the genetically alcohol-preferring AA rats, indicating a narrow therapeutic window and highlighting the importance of genetic factors.[2][5]
-
Clinical Translation Failure: Despite the highly promising and consistent preclinical data in Wistar rats, a randomized, double-blind, placebo-controlled clinical trial in alcohol-dependent patients was terminated early. An interim futility analysis revealed that this compound demonstrated no benefit over placebo in preventing relapse to heavy drinking.[8]
The preclinical evidence for this compound in specific rodent models of alcohol dependence was strong, consistently demonstrating its ability to decrease alcohol intake and attenuate relapse-like drinking. The proposed mechanism, involving the inhibition of GlyT1 and subsequent modulation of the mesolimbic dopamine system, provided a solid neurobiological rationale. However, the stark contrast between these promising animal studies and the negative results in human clinical trials underscores the significant translational gap in addiction medicine. The findings from AA rats, which pointed to a narrow therapeutic index and potential for adverse effects, may have foreshadowed some of the challenges in applying this mechanism broadly in a heterogeneous human population. The story of this compound serves as a critical case study for researchers and drug development professionals, illustrating that even robust preclinical efficacy in standard models does not guarantee clinical success for alcohol use disorder.
References
- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. d-nb.info [d-nb.info]
- 3. academic.oup.com [academic.oup.com]
- 4. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy and safety of the glycine transporter-1 inhibitor this compound for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Org 25935: A GlyT-1 Inhibitor's Role in Modulating Striatal Dopamine Release
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Org 25935 (also known as SCH 900435) is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2] Developed by Organon International, its primary mechanism of action is the blockade of GlyT-1, leading to an increase in extracellular concentrations of glycine in key brain regions, including the striatum.[3][4] Glycine is a crucial neurotransmitter that acts as an inhibitory agonist at strychnine-sensitive glycine receptors (GlyRs) and as an essential co-agonist at strychnine-insensitive sites on N-methyl-D-aspartate (NMDA) receptors. By elevating synaptic glycine, this compound was investigated for its therapeutic potential in conditions with hypothesized glutamatergic dysregulation, such as schizophrenia, and for its ability to modulate brain reward pathways, particularly in alcohol dependence.[5][6]
This technical guide provides a comprehensive overview of the preclinical evidence detailing the role of this compound in modulating dopamine release within the striatum, a critical hub for reward, motivation, and motor control. It synthesizes quantitative data, outlines detailed experimental methodologies, and visualizes the proposed neurobiological pathways.
Core Mechanism of Action: GlyT-1 Inhibition
The primary molecular target of this compound is the GlyT-1 protein, a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. This action terminates glycinergic neurotransmission. This compound acts as a non-competitive inhibitor of this transporter.[7] Its inhibition of GlyT-1 leads to a dose-dependent elevation of extracellular glycine levels in the brain.[3]
| Pharmacological Property | Value | Reference |
| Target | Glycine Transporter 1 (GlyT-1) | [1][6] |
| IC50 | 100 nM | [2] |
| Selectivity | Negligible action on GlyT-2 | [2][4] |
Modulation of Striatal Dopamine Release
A significant body of research demonstrates that this compound directly influences the mesolimbic dopamine system. Administration of the compound, either systemically or locally into the nucleus accumbens (nAc), a key component of the ventral striatum, results in an elevation of basal extracellular dopamine levels.[8][9][10] This effect, however, has been consistently observed in a subpopulation of the animals tested, suggesting a variable response phenotype.[8][10]
The tables below summarize the quantitative impact of this compound on both glycine and dopamine levels as observed in preclinical microdialysis studies.
Table 1: Effect of Systemic this compound Administration on Extracellular Glycine and Dopamine
| Dose (i.p.) | Brain Region | Change in Glycine | Change in Dopamine | Animal Model | Reference |
|---|---|---|---|---|---|
| 3 mg/kg | Dialysate | +25% | Not specified | Rat | [3] |
| 6 mg/kg | Dialysate | +80% | Not specified | Rat | [3] |
| 10 mg/kg | Dialysate | +130% | Not specified | Rat | [3] |
| 6 mg/kg | Nucleus Accumbens | +87% | Increased in a subpopulation (38-52% of rats) | Wistar Rat |[10] |
Table 2: Effect of Local this compound Perfusion on Nucleus Accumbens Dopamine
| Concentration | Change in Dopamine | Animal Model | Reference |
|---|
| 100 µM | +26% (peak increase) | Wistar Rat |[7][8] |
Proposed Signaling Pathway for Dopamine Modulation
Research suggests that the dopamine-elevating effect of this compound is not mediated by its influence on NMDA receptors but rather through its action on inhibitory glycine receptors (GlyRs).[8][9] The prevailing hypothesis posits a multi-step signaling cascade within the nucleus accumbens and its connections to the ventral tegmental area (VTA), the origin of mesolimbic dopamine neurons.
The proposed pathway is as follows:
-
GlyT-1 Inhibition: this compound blocks GlyT-1 in the nAc, causing extracellular glycine levels to rise.
-
GlyR Activation: The elevated glycine activates inhibitory GlyRs located on GABAergic medium spiny neurons (MSNs). These neurons project from the nAc to the VTA, where they exert an inhibitory tone on dopamine neurons.[7][8]
-
GABAergic Neuron Hyperpolarization: Activation of GlyRs, which are ligand-gated chloride channels, leads to hyperpolarization of the GABAergic MSNs.
-
Disinhibition of VTA Neurons: The hyperpolarization reduces the firing rate of these inhibitory neurons, thereby decreasing the release of GABA in the VTA. This "disinhibits" the VTA dopamine neurons.[7]
-
Increased Dopamine Release: Freed from the tonic GABAergic inhibition, the VTA dopamine neurons increase their firing rate, resulting in elevated dopamine release in their projection targets, including the nucleus accumbens.[7]
This hypothesis is strongly supported by experiments showing that the dopamine-activating effect of this compound is blocked by local administration of the GlyR antagonist strychnine, but is unaffected by a systemic NMDA receptor glycine site antagonist (L-701,324).[8][9]
Interaction with Ethanol-Induced Dopamine Release
This compound's modulation of the dopamine system is particularly evident in its interaction with ethanol. Ethanol is known to increase dopamine release in the nAc, an effect central to its reinforcing properties. Studies show that pretreatment with this compound prevents or significantly attenuates the dopamine elevation typically induced by ethanol.[8][10] In the subpopulation of rats that respond to this compound with an increase in basal dopamine, a subsequent ethanol challenge fails to produce any further significant rise in dopamine.[10] This suggests that by pre-emptively activating the dopamine system via the GlyR-GABA pathway, this compound creates a ceiling effect or an occlusion, whereby the mechanisms targeted by ethanol are no longer able to further stimulate dopamine release.[8][10]
Table 3: Interaction of this compound and Ethanol on Nucleus Accumbens Dopamine Release
| Pre-treatment | Challenge | Peak Dopamine Increase | Animal Model | Reference |
|---|---|---|---|---|
| Vehicle | Ethanol (2.5 g/kg, i.p.) | +35% | Wistar Rat | [10] |
| This compound (6 mg/kg, i.p.) - Non-Responders | Ethanol (2.5 g/kg, i.p.) | +19% | Wistar Rat | [10] |
| This compound (6 mg/kg, i.p.) - Responders | Ethanol (2.5 g/kg, i.p.) | +2% (non-significant) | Wistar Rat | [10] |
| this compound (100 µM, local) - Responders | Ethanol (local perfusion) | No further increase | Wistar Rat |[8] |
Key Experimental Protocols
The findings described above were primarily generated using in vivo microdialysis in freely moving rats. This technique allows for the continuous sampling of extracellular neurochemicals in specific brain regions of awake, behaving animals.
Protocol: In Vivo Microdialysis and Dopamine Quantification
-
Stereotaxic Surgery: Under anesthesia, guide cannulas for the microdialysis probes are stereotaxically implanted, targeting the nucleus accumbens. Animals are allowed a post-operative recovery period.
-
Microdialysis Procedure:
-
Probe: A microdialysis probe (e.g., with a 2-4 mm membrane length) is inserted through the guide cannula into the nAc.
-
Perfusion: The probe is continuously perfused with a Ringer solution (e.g., 140 mM NaCl, 1.2 mM CaCl2, 3.0 mM KCl, 1.0 mM MgCl2) at a slow, constant flow rate (e.g., 1-2 µL/min).[8]
-
Equilibration: The system is allowed to equilibrate to establish a stable baseline of neurotransmitter levels.
-
-
Drug Administration:
-
Systemic: this compound (e.g., 6 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[10]
-
Local: this compound (e.g., 100 µM) or antagonists like strychnine (10-20 µM) are dissolved in the Ringer solution and administered directly into the nAc via the probe (reverse microdialysis).[8]
-
-
Sample Collection: The resulting dialysate, containing extracellular fluid from the nAc, is collected at regular intervals (e.g., every 20 minutes) into vials.
-
Neurochemical Analysis:
-
Method: Dopamine concentrations in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[9][10]
-
Procedure: Samples are injected into the HPLC system, where dopamine is separated on a reverse-phase column and then oxidized at an electrode, generating a current that is proportional to its concentration.
-
-
Data Analysis: Dopamine levels are typically expressed as a percentage change from the average baseline concentration established before drug administration. Statistical analyses (e.g., ANOVA) are used to determine significant effects.[8]
Summary and Conclusion
The GlyT-1 inhibitor this compound modulates striatal dopamine release through a distinct and elegant mechanism. By increasing extracellular glycine in the nucleus accumbens, it activates inhibitory glycine receptors on GABAergic projection neurons.[7][9] This action disinhibits VTA dopamine neurons, leading to an increase in basal dopamine release in the striatum.[7] This neurochemical effect is potent enough to occlude the dopamine-releasing properties of ethanol, a finding that provided the rationale for its investigation as a treatment for alcohol dependence.[10] While this compound did not ultimately demonstrate sufficient efficacy in human clinical trials for schizophrenia or alcoholism, the preclinical research into its mechanism of action has provided invaluable insights into the role of the striatal glycine system as a powerful modulator of the mesolimbic dopamine pathway.[5][11] These findings continue to inform the development of novel therapeutic strategies targeting glycinergic signaling for a range of neuropsychiatric disorders.
References
- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 9. A role for accumbal glycine receptors in modulation of dopamine release by the glycine transporter-1 inhibitor org25935 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The glycine reuptake inhibitor this compound interacts with basal and ethanol-induced dopamine release in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Org 25935 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org 25935 hydrochloride, a potent and selective inhibitor of the glycine transporter 1 (GlyT1), has garnered significant interest in the scientific community for its potential therapeutic applications in neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure and a detailed, plausible synthetic route for this compound hydrochloride. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound hydrochloride is chemically designated as cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)amino-methylcarboxylic acid hydrochloride. The structure is characterized by a rigid tetrahydronaphthalene core, which provides a defined stereochemical orientation of the key pharmacophoric elements.
Chemical Structure:
Table 1: Physicochemical and Identification Properties of this compound Hydrochloride
| Property | Value |
| IUPAC Name | cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)amino-methylcarboxylic acid hydrochloride |
| Synonyms | SCH 900435 |
| CAS Number | 1146978-08-6 |
| Molecular Formula | C₂₁H₂₆ClNO₃ |
| Molecular Weight | 375.89 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| Melting Point | Not available |
| pKa | Not available |
Plausible Synthesis of this compound Hydrochloride
While the precise, proprietary synthesis of this compound hydrochloride by its originators is not publicly detailed, a plausible and scientifically sound synthetic route can be devised based on established principles of organic chemistry and analogous syntheses of related tetraline derivatives. The following proposed multi-step synthesis starts from commercially available materials.
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for this compound hydrochloride.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Methoxy-1-phenyl-3,4-dihydronaphthalen-1-ol
-
Reaction: Grignard reaction of 6-methoxy-1-tetralone with phenylmagnesium bromide.
-
Procedure: To a solution of phenylmagnesium bromide (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of 6-methoxy-1-tetralone (1.0 equivalent) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2: Synthesis of 6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalene
-
Reaction: Catalytic hydrogenation of the tertiary alcohol.
-
Procedure: 6-Methoxy-1-phenyl-3,4-dihydronaphthalen-1-ol (1.0 equivalent) is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (50 psi) at room temperature for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure to yield the desired product.
Step 3: Synthesis of cis-6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid
-
Reaction: Directed ortho-lithiation followed by carboxylation. The cis stereochemistry is directed by the existing phenyl group.
-
Procedure: To a solution of 6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalene (1.0 equivalent) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.5 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere, n-butyllithium (1.5 equivalents) is added dropwise. The reaction mixture is stirred at -78 °C for 2 hours. Dry carbon dioxide gas is then bubbled through the solution for 1 hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride and acidified with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated. The crude acid is purified by recrystallization.
Step 4: Synthesis of cis-(6-Methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methanol
-
Reaction: Reduction of the carboxylic acid.
-
Procedure: To a suspension of lithium aluminum hydride (LiAlH₄) (2.0 equivalents) in anhydrous THF at 0 °C, a solution of cis-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid (1.0 equivalent) in anhydrous THF is added dropwise. The mixture is stirred at room temperature for 4 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water. The resulting solid is filtered off, and the filtrate is concentrated to give the alcohol.
Step 5: Synthesis of cis-2-(Chloromethyl)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalene
-
Reaction: Conversion of the alcohol to a chloride.
-
Procedure: The alcohol from the previous step (1.0 equivalent) is dissolved in dichloromethane, and thionyl chloride (SOCl₂) (1.5 equivalents) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude chloride, which is used in the next step without further purification.
Step 6: Synthesis of Ethyl cis-N-methyl-N-((6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)glycinate
-
Reaction: N-alkylation of ethyl sarcosinate.
-
Procedure: A mixture of the crude chloride (1.0 equivalent), ethyl sarcosinate (1.2 equivalents), and potassium carbonate (2.0 equivalents) in acetonitrile is heated at reflux for 12 hours. The solid is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography to give the desired ester.
Step 7: Synthesis of cis-N-methyl-N-((6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)glycine (this compound)
-
Reaction: Saponification of the ester.
-
Procedure: The ester (1.0 equivalent) is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) (3.0 equivalents) is added, and the mixture is stirred at room temperature for 6 hours. The reaction mixture is acidified with 1 M HCl to pH ~6. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to yield the free base of this compound.
Step 8: Synthesis of this compound Hydrochloride
-
Reaction: Salt formation.
-
Procedure: The free base of this compound is dissolved in a minimal amount of diethyl ether. A solution of hydrogen chloride in diethyl ether (1.1 equivalents) is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound hydrochloride as a solid.
Mechanism of Action and Signaling Pathway
This compound hydrochloride functions as a selective inhibitor of the glycine transporter 1 (GlyT1). GlyT1 is a sodium- and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft, thereby regulating extracellular glycine concentrations. By inhibiting GlyT1, this compound increases the synaptic levels of glycine. Glycine is a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and neurotransmission. Enhanced glycine levels lead to increased activation of NMDA receptors, which is hypothesized to be the basis for the therapeutic effects of GlyT1 inhibitors in disorders characterized by NMDA receptor hypofunction, such as schizophrenia.
Caption: Mechanism of action of this compound at the glutamatergic synapse.
Conclusion
This technical guide has provided a detailed overview of the chemical structure of this compound hydrochloride and a plausible, multi-step synthesis. The proposed synthetic route, along with the detailed experimental protocols, offers a valuable resource for medicinal chemists and drug development professionals. The elucidation of its mechanism of action as a GlyT1 inhibitor highlights its potential for modulating NMDA receptor function, a key target in contemporary neuroscience research. Further investigation into the synthesis and biological activity of this compound and its analogs will continue to be a promising area of research.
In Vitro Potency and Selectivity Profile of Org 25935: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25935, also known as SCH-900435, is a potent and selective inhibitor of the glycine transporter 1 (GlyT1).[1] As a member of the sarcosine-based class of inhibitors, this compound acts non-competitively to increase synaptic levels of glycine. This potentiation of glycinergic neurotransmission, particularly at the N-methyl-D-aspartate (NMDA) receptor where glycine acts as an essential co-agonist, has led to its investigation in a range of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the in vitro potency and selectivity profile of this compound, including detailed experimental protocols and visual representations of key pathways and workflows.
In Vitro Potency
The in vitro potency of this compound has been determined through functional assays measuring the inhibition of glycine uptake mediated by GlyT1. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.
| Target | Assay Type | Reported IC50 | Reference |
| Glycine Transporter 1 (GlyT1) | Functional Glycine Uptake | 100 nM | |
| Glycine Transporter 1 (GlyT1) | Functional Glycine Uptake | 162 nM (0.162 µmol/L) | [2] |
In Vitro Selectivity Profile
This compound is characterized by its high selectivity for GlyT1 over the glycine transporter 2 (GlyT2). It has been reported to have negligible action on GlyT2. Furthermore, qualitative assessments indicate a lack of significant affinity for a range of other common CNS targets.
| Target | Selectivity Information | Reference |
| Glycine Transporter 2 (GlyT2) | Negligible action | |
| Dopamine Transporters | Lacking significant affinity | [2] |
| Serotonin Transporters | Lacking significant affinity | [2] |
| Noradrenaline Transporters | Lacking significant affinity | [2] |
| Glutamate Receptors | Lacking significant affinity | [2] |
| GABA Receptors | Lacking significant affinity | [2] |
A comprehensive quantitative selectivity profile of this compound against a broad panel of receptors and transporters is not publicly available at the time of this writing.
Mechanism of Action
This compound exerts its pharmacological effect by inhibiting the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons. This leads to an increase in the extracellular concentration of glycine, thereby enhancing the activation of glycine-dependent receptors.
Caption: Mechanism of action of this compound.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of a test compound like this compound to its target, such as GlyT1, expressed in a cell line.
Caption: Workflow for a radioligand binding assay.
1. Membrane Preparation:
-
Cells stably expressing the target transporter (e.g., CHO-hGlyT1a) are harvested.
-
The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined.
2. Assay Conditions:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer
-
A fixed concentration of a suitable radioligand for the target transporter.
-
A range of concentrations of the test compound (e.g., this compound) or vehicle for total binding, and a saturating concentration of a known inhibitor for non-specific binding.
-
The prepared cell membranes.
-
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Filtration and Washing:
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to minimize non-specific binding.
4. Quantification and Data Analysis:
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The data are then analyzed using non-linear regression to determine the IC50 of the test compound. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.
Functional Glycine Uptake Assay (General Protocol)
This protocol describes a general method for assessing the functional inhibition of glycine transport by a compound like this compound in a cell-based assay.
Caption: Workflow for a functional glycine uptake assay.
1. Cell Culture and Seeding:
-
Cells stably expressing the target transporter (e.g., CHO-hGlyT1a) are cultured under appropriate conditions.
-
The cells are seeded into 96-well plates and allowed to adhere and form a confluent monolayer.
2. Assay Procedure:
-
The cell culture medium is removed, and the cells are washed with an appropriate assay buffer.
-
The cells are then pre-incubated for a defined period with various concentrations of the test compound (e.g., this compound) or vehicle.
-
To initiate the uptake reaction, a solution containing a fixed concentration of radiolabeled glycine (e.g., [³H]glycine) is added to each well.
-
The plate is incubated at a specific temperature (e.g., 37°C) for a short period to allow for glycine uptake.
3. Termination and Lysis:
-
The uptake is terminated by rapidly aspirating the glycine solution and washing the cells multiple times with ice-cold buffer to remove extracellular radiolabel.
-
The cells are then lysed using a suitable lysis buffer.
4. Quantification and Data Analysis:
-
A scintillant is added to the cell lysates.
-
The amount of radiolabeled glycine taken up by the cells is quantified using a scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 of the test compound, which reflects its functional inhibitory potency.
Conclusion
This compound is a potent and selective in vitro inhibitor of the glycine transporter 1. Its high affinity for GlyT1 and negligible activity at GlyT2 and other major CNS targets underscore its targeted pharmacological profile. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of similar GlyT1 inhibitors, which are crucial steps in the drug discovery and development pipeline. Further investigation into the comprehensive off-target profile through broad panel screening would provide a more complete understanding of the selectivity of this compound.
References
Org 25935: A Glycine Transporter 1 Inhibitor and its Impact on Glycine Homeostasis in the Nucleus Accumbens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the pharmacological effects of Org 25935, a selective glycine transporter 1 (GlyT-1) inhibitor, with a specific focus on its impact on glycine levels within the nucleus accumbens (NAc). This compound has been investigated for its therapeutic potential in various neurological and psychiatric disorders, including schizophrenia and alcohol dependence.[1][2] Its mechanism of action, centered on the modulation of extracellular glycine, has significant implications for synaptic transmission and neuronal signaling. This document synthesizes key quantitative data from preclinical studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.
Introduction
This compound, also known as SCH-900435, is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[3][4] The GlyT-1 is a crucial protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating its extracellular concentrations. By inhibiting GlyT-1, this compound effectively increases the availability of glycine in the synapse.[5] This modulation of glycine levels is of particular interest in the nucleus accumbens, a key brain region involved in reward, motivation, and addiction.
Glycine serves as a co-agonist at N-methyl-D-aspartate (NMDA) receptors and as a primary neurotransmitter at inhibitory glycine receptors (GlyRs).[5] The elevation of extracellular glycine in the NAc by this compound has been shown to influence dopaminergic neurotransmission, a pathway critically implicated in the reinforcing effects of drugs of abuse.[6][7] This guide will delve into the quantitative effects of this compound on glycine and dopamine levels in the nucleus accumbens, the experimental procedures used to determine these effects, and the proposed signaling cascades involved.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on neurochemical levels in the nucleus accumbens.
Table 1: Effect of Systemic this compound Administration on Extracellular Glycine Levels in the Nucleus Accumbens
| Dosage (mg/kg, i.p.) | Animal Model | Percent Increase in Glycine Levels | Reference |
| 3 | Wistar Rats | 25% | [5] |
| 6 | Wistar Rats | 80-87% | [5][7][8] |
| 10 | Wistar Rats | 130% | [5] |
Table 2: Effect of Systemic this compound Administration on Extracellular Dopamine Levels in the Nucleus Accumbens
| Dosage (mg/kg, i.p.) | Animal Model | Observation | Reference |
| 6 | Wistar Rats | Increased dopamine output in a subpopulation of rats (38-52%) | [7] |
| 6 | Wistar Rats | Counteracted ethanol-induced increases in dopamine levels | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams visualize the proposed signaling pathway of this compound in the nucleus accumbens and a typical experimental workflow for its study.
Caption: Proposed signaling pathway of this compound in the nucleus accumbens.
Caption: Experimental workflow for in vivo microdialysis studies.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
Animals
Surgical Procedures
-
Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is surgically implanted, targeting the nucleus accumbens. The coordinates for implantation are determined based on a rat brain atlas. The cannula is secured to the skull with dental cement.
-
Post-operative Care: Following surgery, animals are allowed a recovery period of several days to a week.
In Vivo Microdialysis
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to measure basal levels of glycine and dopamine.
-
Drug Administration: this compound or a vehicle control is administered systemically, typically via intraperitoneal (i.p.) injection.[7]
-
Post-Treatment Sampling: Dialysate collection continues after drug administration to monitor changes in neurotransmitter levels over time.
Neurochemical Analysis
-
High-Performance Liquid Chromatography (HPLC): The collected dialysate samples are analyzed using HPLC to separate and quantify the levels of glycine and dopamine.
-
Detection:
-
Dopamine: Electrochemical detection is a common method for quantifying dopamine due to its sensitivity.
-
Glycine: Glycine is often derivatized with a fluorescent tag and then detected using a fluorescence detector.
-
-
Data Analysis: The concentrations of glycine and dopamine in the post-treatment samples are expressed as a percentage of the average baseline levels.
Mechanism of Action and Implications
This compound exerts its effects by inhibiting the GlyT-1 transporter, leading to a significant increase in extracellular glycine concentrations in the nucleus accumbens.[5][7][8] This elevated glycine level is thought to modulate neuronal activity through at least two primary mechanisms:
-
Potentiation of NMDA Receptor Function: As a co-agonist at the NMDA receptor, increased glycine can enhance glutamatergic neurotransmission.
-
Activation of Glycine Receptors: Glycine is the primary agonist for inhibitory glycine receptors. Their activation can lead to hyperpolarization of neurons, such as medium spiny neurons in the NAc, which in turn can modulate downstream dopamine release.[6]
The observation that this compound can increase basal dopamine levels in a subpopulation of rats and attenuate ethanol-induced dopamine release suggests a complex interaction with the mesolimbic dopamine system.[7] This dual action makes GlyT-1 inhibitors like this compound a subject of interest for the development of novel pharmacotherapies for conditions characterized by dysregulated dopamine signaling, such as addiction.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of glycine in the central nervous system. The data clearly demonstrate its ability to elevate extracellular glycine levels in the nucleus accumbens, with consequent effects on the dopaminergic system. The experimental protocols outlined in this guide provide a foundation for researchers aiming to further explore the therapeutic potential of GlyT-1 inhibitors. Future research will likely focus on elucidating the precise downstream signaling cascades and the behavioral correlates of this compound-induced neurochemical changes.
References
- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 7. The glycine reuptake inhibitor this compound interacts with basal and ethanol-induced dopamine release in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Early-Stage Clinical Trial Data for Org 25935 in Schizophrenia: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25935 (also known as SCH 900435) is an investigational small molecule that acts as a selective inhibitor of the glycine transporter type 1 (GlyT-1). The rationale for its development in the context of schizophrenia stems from the glutamate hypofunction hypothesis of the disorder. By blocking the reuptake of glycine in the synaptic cleft, this compound increases the availability of this obligatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor. This, in turn, is hypothesized to enhance NMDA receptor-mediated neurotransmission, potentially ameliorating the negative and cognitive symptoms of schizophrenia. This technical guide provides a comprehensive overview of the available early-stage clinical trial data for this compound in schizophrenia, with a focus on quantitative data, experimental protocols, and the underlying signaling pathway.
Mechanism of Action: GlyT-1 Inhibition and NMDA Receptor Modulation
This compound's mechanism of action is centered on the potentiation of NMDA receptor signaling through the inhibition of GlyT-1. GlyT-1 is the primary transporter responsible for clearing glycine from the synaptic space. In schizophrenic patients, a deficit in glutamatergic signaling, particularly through the NMDA receptor, is thought to contribute significantly to the negative and cognitive symptom domains. By inhibiting GlyT-1, this compound elevates extracellular glycine concentrations, leading to increased occupancy of the glycine binding site on the NMDA receptor. This enhances the receptor's sensitivity to glutamate, thereby augmenting glutamatergic neurotransmission.
Caption: Signaling pathway of this compound.
Early-Stage Clinical Development: The GIANT Trial
The primary early-stage clinical evaluation of this compound in schizophrenia was the Glycine Uptake Inhibitor Efficacy and Safety Trial (GIANT), a Phase II, multicenter, randomized, double-blind, placebo-controlled study (NCT00725075).[1]
Experimental Protocol: GIANT Trial[1]
-
Objective: To evaluate the efficacy and safety of this compound as an adjunctive treatment to second-generation antipsychotics (SGAs) in patients with predominant, persistent negative symptoms of schizophrenia.
-
Patient Population: 215 adult patients with a diagnosis of schizophrenia who were stabilized on a second-generation antipsychotic for at least 3 months and had predominant and persistent negative symptoms.
-
Intervention: Patients were randomized to one of three treatment arms:
-
This compound low dose (4-8 mg twice daily)
-
This compound high dose (12-16 mg twice daily)
-
Placebo
-
-
Duration: 12 weeks of treatment.
-
Primary Efficacy Endpoint: Mean change from baseline in the Scale for the Assessment of Negative Symptoms (SANS) composite score.
-
Secondary Efficacy Endpoints:
-
Positive and Negative Syndrome Scale (PANSS) total and subscale scores.
-
Calgary Depression Scale for Schizophrenia (CDSS).
-
Global Assessment of Functioning (GAF) scale.
-
Cognitive measures assessed by a computerized battery (Central Nervous System Vital Signs).
-
Caption: GIANT Trial Experimental Workflow.
Clinical Trial Data
Efficacy Results
The GIANT trial did not meet its primary or secondary efficacy endpoints. Both the low- and high-dose groups of this compound failed to demonstrate a statistically significant difference from placebo in the mean change from baseline on the SANS composite score.[1] Similarly, no significant improvements were observed for the PANSS total and subscale scores, CDSS, GAF, or the majority of the cognitive domains tested.[1]
Table 1: Summary of Primary Efficacy Outcome in the GIANT Trial
| Treatment Group | Mean Change from Baseline in SANS Composite Score (±SD) | p-value vs. Placebo |
| This compound (4-8 mg BID) | Data not available in public sources | Not Significant |
| This compound (12-16 mg BID) | Data not available in public sources | Not Significant |
| Placebo | Data not available in public sources | - |
| Note: While the trial results were negative, specific numerical data from the primary publication are not publicly available to populate this table. |
Safety and Tolerability
This compound was reported to be generally well-tolerated in the GIANT trial.[1] There were no meaningful effects on extrapyramidal symptoms.[1] The most frequently reported adverse events were reversible visual disturbances.[1] A detailed breakdown of the incidence of adverse events is not available in the primary publication's abstract.
Another study in healthy male volunteers who received a single 12 mg dose of this compound also reported the drug to be well-tolerated. The most common side effects were dizziness and drowsiness, which were mainly mild.
Table 2: Reported Adverse Events for this compound
| Adverse Event | Population | Dose | Incidence | Reference |
| Reversible Visual Disturbances | Schizophrenia Patients | 4-16 mg BID | Not Specified | [1] |
| Dizziness | Healthy Male Volunteers | 12 mg (single dose) | Significantly more than placebo | |
| Drowsiness | Healthy Male Volunteers | 12 mg (single dose) | Significantly more than placebo | |
| Note: Specific percentages for adverse event incidence are not available in the reviewed literature. |
Pharmacokinetics
Preclinical Studies
In animal models, this compound demonstrated properties consistent with its proposed mechanism of action. It was shown to effectively counteract the behavioral effects of the NMDA receptor antagonist ketamine in human trials, suggesting target engagement.[2] Preclinical studies also indicated that this compound has analgesic and anticonvulsant effects and can reduce alcohol consumption in animal models.
Conclusion
The early-stage clinical development of this compound as an adjunctive therapy for the negative and cognitive symptoms of schizophrenia did not yield evidence of efficacy. The pivotal GIANT trial failed to demonstrate a significant improvement over placebo on its primary and secondary endpoints. While the safety profile of this compound appears to be acceptable, the lack of efficacy has halted its further development for this indication. The data from these early trials underscore the challenges of translating the glutamate hypofunction hypothesis of schizophrenia into effective clinical treatments. Further research in this area may require more refined patient selection, alternative dosing strategies, or the development of novel molecules with different properties.
References
Methodological & Application
Application Notes and Protocols for In Vivo Microdialysis of Org 25935 in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25935, also known as SCH-900435, is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2][3][4] By blocking GlyT-1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[5][6][7] This modulation of NMDA receptor function has led to the investigation of this compound for various central nervous system disorders.[7][8] In preclinical studies, particularly in rats, this compound has been shown to reduce alcohol consumption and prevent relapse-like drinking behavior.[9][10] These effects are thought to be mediated, at least in part, by the modulation of neurotransmitter systems, including the mesolimbic dopamine system.[11][12]
In vivo microdialysis is a powerful technique used to measure the levels of endogenous substances in the extracellular fluid of living animals.[5][13][14][15] This method allows for the continuous monitoring of neurotransmitter dynamics in specific brain regions in response to pharmacological challenges.[6][16][17] These application notes provide a detailed protocol for conducting in vivo microdialysis experiments in rats to study the effects of this compound on brain neurochemistry, with a focus on the nucleus accumbens, a key region in the brain's reward circuitry.
Data Presentation
Table 1: Effects of this compound on Extracellular Neurotransmitter Levels in the Rat Nucleus Accumbens
| Dosage (i.p.) | Analyte | Percent Change from Baseline (Mean ± SEM) | Time to Peak Effect | Reference |
| 6 mg/kg | Glycine | +87% | ~50 minutes | [10][12] |
| 6 mg/kg | Dopamine | +26-36% (in responder subgroup) | 40 minutes | [11][12] |
| 3 mg/kg | Glycine | +25% | Not Specified | [10] |
| 10 mg/kg | Glycine | +130% | Not Specified | [10] |
Note: Dopamine response to this compound has been observed to be variable, with a subpopulation of rats showing a significant increase ("responders").[11]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the GlyT-1 transporter. This leads to an increase in synaptic glycine levels, which in turn enhances the activation of NMDA receptors. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of this compound.
Experimental Protocols
In Vivo Microdialysis Protocol for this compound in Rats
This protocol details the procedure for in vivo microdialysis in freely moving rats to assess the effect of this compound on neurotransmitter levels in the nucleus accumbens.
1. Materials and Reagents
-
Animals: Male Wistar rats (250-300g)
-
This compound: (cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)amino-methylcarboxylic acid hydrochloride)
-
Vehicle: Saline (0.9% NaCl) or other appropriate vehicle
-
Anesthetics: Isoflurane or a ketamine/xylazine mixture
-
Microdialysis Probes: Concentric probes with a 2-4 mm membrane length (e.g., CMA 12)
-
Guide Cannula: Sized to fit the microdialysis probes
-
Stereotaxic Apparatus
-
Microinfusion Pump
-
Fraction Collector
-
Artificial Cerebrospinal Fluid (aCSF):
-
147 mM NaCl
-
2.7 mM KCl
-
1.2 mM CaCl₂
-
0.85 mM MgCl₂
-
(Optional: 1.0 mM NaH₂PO₄, pH adjusted to 7.4)
-
-
Surgical Tools: Scalpel, forceps, dental cement, etc.
-
Analytical System: HPLC with electrochemical or fluorescence detection for neurotransmitter analysis.
2. Experimental Workflow Diagram
Caption: Experimental workflow for in vivo microdialysis.
3. Detailed Methodology
a. Stereotaxic Surgery and Guide Cannula Implantation
-
Anesthetize the rat using isoflurane or an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail.
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull above the target brain region. For the nucleus accumbens, typical coordinates relative to bregma are: Anteroposterior (AP): +1.6 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -7.0 mm. These coordinates may need to be adjusted based on the specific rat strain and atlas used.
-
Slowly lower the guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Allow the animal to recover for at least 5-7 days before the microdialysis experiment.
b. Microdialysis Experiment
-
On the day of the experiment, handle the rat gently and place it in a microdialysis bowl.
-
Remove the dummy cannula and insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to a microinfusion pump and the outlet to a fraction collector.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes). A minimum of three stable baseline samples should be collected.
-
Administer this compound (e.g., 6 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples for at least 3-4 hours post-administration.
-
At the end of the experiment, euthanize the animal.
c. Sample Analysis and Histology
-
Analyze the collected dialysate samples for neurotransmitter content using a suitable analytical technique such as HPLC.
-
Perfuse the brain and perform histological verification to confirm the correct placement of the microdialysis probe.
4. Data Analysis
-
Quantify the concentration of the analyte(s) of interest in each dialysate sample.
-
Express the post-drug administration values as a percentage of the mean baseline concentration for each animal.
-
Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of any observed changes in neurotransmitter levels.
Conclusion
This document provides a comprehensive guide for investigating the in vivo neurochemical effects of this compound in rats using microdialysis. The provided protocols and data serve as a valuable resource for researchers in the fields of pharmacology and neuroscience. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of the therapeutic potential of GlyT-1 inhibitors.
References
- 1. Transport mechanism and pharmacology of the human GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of endoplasmic-reticulum export of glycine transporter-1 (GLYT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ORG-25935 - Wikipedia [en.wikipedia.org]
- 4. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 5. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 6. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. alzet.com [alzet.com]
- 11. scribd.com [scribd.com]
- 12. A study on the role of the dorsal striatum and the nucleus accumbens in allocentric and egocentric spatial memory consolidation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 17. dwc.knaw.nl [dwc.knaw.nl]
Application Notes and Protocols for the Two-Bottle Choice Paradigm Using Org 25935
These application notes provide a detailed protocol for utilizing the selective glycine transporter 1 (GlyT1) inhibitor, Org 25935, in a two-bottle choice paradigm to assess its effects on voluntary ethanol consumption in rodents. This information is intended for researchers, scientists, and drug development professionals investigating novel pharmacotherapies for alcohol use disorder.
Introduction
This compound (also known as SCH 900435) is a potent and selective inhibitor of the glycine transporter 1 (GlyT1) with an IC50 of 100 nM and negligible action on GlyT2.[1] By blocking GlyT1, this compound increases extracellular levels of glycine in key brain regions, such as the nucleus accumbens and prefrontal cortex.[2][3] This modulation of glycinergic neurotransmission, particularly its interaction with N-methyl-D-aspartate (NMDA) and glycine receptors, has been shown to reduce voluntary ethanol intake and preference in preclinical models.[2][3][4] The two-bottle choice paradigm is a widely used behavioral assay to evaluate the reinforcing properties of ethanol and the efficacy of potential therapeutic agents in a non-operant, voluntary consumption model.[5]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on ethanol consumption and glycine levels as reported in preclinical studies.
Table 1: Effect of this compound on Ethanol Intake in Wistar Rats
| Dosage (mg/kg, i.p.) | Ethanol Intake (g/kg/2.5h) | Water Intake (ml/kg/2.5h) | Ethanol Preference (%) | Study Notes |
| Vehicle | ~1.2 | ~5 | ~48 | Baseline consumption before drug administration.[6] |
| 3 | No significant effect | No significant effect | No significant effect | This dose elevates extracellular glycine by approximately 25%.[2][6] |
| 6 | Significantly reduced to ~0.5 | Unaffected | Significantly reduced to ~25 | This dose elevates extracellular glycine by approximately 80-85%.[2][6] |
Table 2: Dose-Dependent Effect of this compound on Extracellular Glycine Levels
| Dosage (mg/kg, i.p.) | Increase in Striatal Extracellular Glycine (%) |
| 3 | ~25 |
| 6 | ~50-80 |
| 10 | ~130 |
| [2][4] |
Experimental Protocols
This section outlines a detailed methodology for a two-bottle choice experiment using this compound.
Animals
-
Species: Male Wistar rats are commonly used.[4][7] Other strains, such as Alko-Alcohol (AA) rats, can also be utilized.[8]
-
Age/Weight: Adult rats weighing approximately 200-250 g at the start of the experiment.
-
Housing: Animals should be individually housed in standard laboratory cages with ad libitum access to food and water, except during the experimental sessions. The facility should maintain a 12-hour light/dark cycle.
Materials and Reagents
-
This compound (cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid hydrochloride)[4]
-
Vehicle (e.g., 0.9% saline)
-
Ethanol (95% or absolute)
-
Drinking bottles with sipper tubes
-
Animal scale
Experimental Procedure
The protocol consists of three main phases: Habituation, Baseline Drinking, and Drug Treatment.
a. Habituation (1 week)
-
Individually house the rats and allow them to acclimate to the new environment for at least one week.
-
During this period, handle the animals daily to minimize stress.
-
Provide two bottles of water to habituate the rats to the two-bottle setup. The position of the bottles should be switched daily to prevent side preference.[9]
b. Baseline Ethanol Drinking (2-4 weeks)
-
Replace one of the water bottles with a bottle containing a 6% (v/v) ethanol solution. The other bottle will continue to contain water.
-
Provide access to both bottles for a limited period each day (e.g., 2.5 hours).[4][7] Alternatively, an intermittent access protocol (e.g., 24-hour access on alternating days) can be used to induce higher levels of consumption.[10][11]
-
Measure the volume of ethanol and water consumed daily by weighing the bottles before and after the drinking session. Account for any spillage by using control bottles in an empty cage.
-
Record the body weight of each rat daily.
-
Continue this phase until a stable baseline of ethanol consumption is established (typically 2-4 weeks). Animals can be stratified into high- and low-preference groups based on their baseline consumption.[7]
c. Drug Treatment Phase (1-2 weeks)
-
Prepare fresh solutions of this compound in the vehicle on each test day.
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection approximately 40 minutes before the start of the drinking session.[4][7] This timing is intended to coincide with the peak elevation of extracellular glycine levels.[4]
-
The doses of this compound can range from 1.5 mg/kg to 10 mg/kg. A dose of 6 mg/kg has been shown to be effective in reducing ethanol intake.[2][4]
-
Continue the daily injections and drinking sessions for the duration of the treatment phase.
-
Record ethanol and water consumption, and body weight daily.
Data Analysis
-
Calculate ethanol intake in g/kg/day using the following formula: (volume of ethanol solution consumed in ml * 0.06 * 0.789 g/ml) / body weight in kg.
-
Calculate water intake in ml/kg/day.
-
Calculate ethanol preference as a percentage: (volume of ethanol solution consumed / total volume of fluid consumed) * 100.
-
Statistical analysis is typically performed using repeated measures ANOVA to compare the effects of this compound treatment with the vehicle control group over time.
Visualizations
Signaling Pathway of this compound in Reducing Ethanol Consumption
Caption: Signaling pathway of this compound in modulating ethanol effects.
Experimental Workflow for the Two-Bottle Choice Paradigm
Caption: Experimental workflow of the two-bottle choice paradigm.
References
- 1. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Murine Drinking Models in the Development of Pharmacotherapies for Alcoholism: Drinking in the Dark and Two-bottle Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Maternal Separation Alters Ethanol Drinking and Reversal Learning Processes in Adolescent Rats: The Impact of Sex and Glycine Transporter Type 1 (GlyT1) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drinking Pattern in Intermittent Access Two-Bottle-Choice Paradigm in Male Wistar Rats Is Associated with Exon-Specific BDNF Expression in the Hippocampus During Early Abstinence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fischer Rats Consume 20% Ethanol in a Long-Term Intermittent-Access Two-Bottle-Choice Paradigm | PLOS One [journals.plos.org]
Application Notes and Protocols for Electrophysiology Studies with Org 25935
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25935 is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1), with a reported IC50 of 100 nM.[1] GlyT-1 is crucial for regulating extracellular glycine levels in the central nervous system. As glycine is an obligatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, inhibiting GlyT-1 with this compound offers a powerful tool to modulate glutamatergic neurotransmission.[2][3] These application notes provide detailed protocols for designing and conducting electrophysiology studies to investigate the effects of this compound on neuronal activity, with a primary focus on its potentiation of NMDA receptor-mediated currents.
Mechanism of Action
This compound selectively blocks the reuptake of glycine from the synaptic cleft by inhibiting the GlyT-1 transporter. This leads to an increase in the local concentration of glycine, which in turn enhances the activation of NMDA receptors. This potentiation of NMDA receptor function is the primary mechanism through which this compound exerts its effects on neuronal excitability.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Reference |
| IC50 | 100 nM | Recombinant cells expressing GlyT-1 | [1] |
Table 2: Electrophysiological Effects of this compound on NMDA Receptor-Mediated Currents
| Experimental Condition | Measured Parameter | Result | Neuron Type |
| Baseline | NMDA EPSC Amplitude (pA) | -33 ± 8 | Dopaminergic Neurons |
| + 1 µM this compound | NMDA EPSC Amplitude (pA) | -57 ± 11 | Dopaminergic Neurons |
| % Potentiation | NMDA EPSC Amplitude | 92 ± 29% | Dopaminergic Neurons |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recordings in Brain Slices to Measure NMDA Receptor-Mediated Currents
This protocol is designed to assess the potentiation of NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by this compound in a specific neuronal population.
1. Materials and Reagents:
-
This compound hydrochloride
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
Pharmacological agents:
-
AMPA receptor antagonist (e.g., NBQX or CNQX)
-
GABA-A receptor antagonist (e.g., picrotoxin or bicuculline)
-
NMDA receptor antagonist (e.g., D-AP5) for confirmation
-
-
Sucrose-based cutting solution
-
HEPES-buffered saline
2. Equipment:
-
Vibrating microtome
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
3. Brain Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., rat or mouse) in accordance with institutional animal care and use committee guidelines.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., prefrontal cortex, hippocampus, or nucleus accumbens).
-
Transfer the slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover.
-
After recovery, maintain the slices at room temperature in oxygenated aCSF until recording.
4. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber under the microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Identify the target neurons within the brain slice using DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Isolate NMDA receptor-mediated currents by adding an AMPA receptor antagonist (e.g., 10 µM NBQX) and a GABA-A receptor antagonist (e.g., 50 µM picrotoxin) to the perfusing aCSF.
-
Evoke synaptic currents using a stimulating electrode placed near the recorded neuron.
-
Record baseline NMDA receptor-mediated EPSCs for at least 10 minutes to ensure a stable response.
-
Bath-apply this compound at the desired concentration (e.g., 100 nM, 1 µM, 10 µM) and record the evoked NMDA EPSCs for 10-15 minutes.
-
To confirm that the recorded currents are mediated by NMDA receptors, apply an NMDA receptor antagonist (e.g., 50 µM D-AP5) at the end of the experiment.
5. Data Analysis:
-
Measure the peak amplitude of the evoked NMDA EPSCs.
-
Calculate the average baseline amplitude and the average amplitude in the presence of this compound.
-
Express the effect of this compound as a percentage increase from the baseline.
-
Perform appropriate statistical analysis (e.g., paired t-test) to determine the significance of the effect.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for electrophysiology study.
References
Application Notes and Protocols for qPCR Analysis of Gene Expression Following Org 25935 Treatment
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analysis of gene expression changes following treatment with Org 25935, a selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2] These guidelines are intended to assist researchers in designing and executing robust qPCR-based experiments to elucidate the molecular mechanisms of this compound and similar compounds.
Introduction
This compound, also known as SCH-900435, is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1).[1][2] Its primary mechanism of action involves blocking the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations.[3][4] This modulation of glycinergic neurotransmission has been investigated for its therapeutic potential in various central nervous system (CNS) disorders, including schizophrenia and alcohol use disorder.[5][6]
Understanding the downstream effects of this compound on gene expression is crucial for a comprehensive assessment of its pharmacological profile, including target engagement, mechanism of action, and potential off-target effects. Quantitative real-time PCR (qPCR) is a sensitive and widely used technique for quantifying changes in gene expression.[7][8][9][10]
Signaling Pathways and Gene Targets
This compound primarily modulates the glycine-glutamate-dopamine signaling cascade. By inhibiting GlyT-1, it enhances the activity of N-methyl-D-aspartate receptors (NMDARs) and glycine receptors (GlyRs), which in turn can influence dopaminergic neurotransmission in brain regions like the nucleus accumbens.[4][11]
A key study by Lido et al. (2017) investigated the effects of this compound on the gene expression of various components of the glycine and GABAergic systems in the brains of Wistar and Alko-Alcohol (AA) rats. While the study did not find significant changes in the expression of core glycine system genes in Wistar rats, it did reveal alterations in the amygdala, suggesting brain-region-specific effects.[4][12]
Potential Gene Targets for qPCR Analysis:
Based on the known mechanism of action of this compound and findings from preclinical studies, the following genes represent potential targets for qPCR analysis:
-
Glycine Transporters:
-
SLC6A9 (GlyT-1): The primary target of this compound.
-
SLC6A5 (GlyT-2): To assess specificity.
-
-
GABAergic System Transporters:
-
Glycine Receptors:
-
GLRA1, GLRA2, GLRA3, GLRB: Subunits of the glycine receptor.
-
-
NMDA Receptor Subunits:
-
GRIN1, GRIN2A, GRIN2B: Key subunits of the NMDA receptor.
-
-
Dopamine System:
-
TH (Tyrosine Hydroxylase): Rate-limiting enzyme in dopamine synthesis.
-
DAT (SLC6A3): Dopamine transporter.
-
DRD1, DRD2: Dopamine receptors.
-
-
Immediate Early Genes:
-
c-Fos, Arc: Markers of neuronal activity.
-
Quantitative Data Summary
The following table summarizes the quantitative gene expression data from the study by Lido et al. (2017) which examined the effect of this compound in the amygdala of Wistar rats.
| Gene Symbol | Gene Name | Fold Change (this compound vs. Vehicle) | p-value |
| Slc6a6 | Solute carrier family 6 member 6 (TauT) | Up-regulated | 0.004 |
| Slc6a1 | Solute carrier family 6 member 1 (GAT-1) | Down-regulated | 0.009 |
| Slc6a11 | Solute carrier family 6 member 11 (GAT-3) | Trend towards down-regulation | 0.065 |
| Glra2 | Glycine receptor alpha 2 | Trend towards down-regulation | 0.065 |
Data adapted from Lido et al., Journal of Neural Transmission, 2017.[4]
Experimental Protocols
This section provides a detailed protocol for a typical qPCR experiment to analyze gene expression changes following this compound treatment in a cellular or animal model.
I. Experimental Design and Treatment
-
Cell Culture or Animal Model:
-
In Vitro: Utilize a relevant cell line expressing GlyT-1 (e.g., primary neuronal cultures, astrocytes, or engineered cell lines).
-
In Vivo: Select an appropriate animal model (e.g., Wistar rats).[12]
-
-
Treatment Groups:
-
Vehicle Control (e.g., saline or DMSO).
-
This compound (at various concentrations or doses).
-
Positive Control (a compound known to modulate the target genes, if available).
-
-
Treatment Duration: Determine the optimal time course for treatment based on the pharmacokinetics of this compound and the expected dynamics of gene expression changes.
-
Sample Collection:
-
In Vitro: Harvest cells at the end of the treatment period.
-
In Vivo: Euthanize animals and dissect the brain regions of interest (e.g., prefrontal cortex, nucleus accumbens, amygdala) on ice.[4] Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
II. RNA Extraction and Quality Control
-
RNA Isolation: Extract total RNA from cells or tissues using a reputable commercially available kit (e.g., RNeasy Mini Kit, Qiagen; TRIzol Reagent, Thermo Fisher Scientific) according to the manufacturer's instructions.
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
RNA Quality and Quantity Assessment:
-
Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Assess RNA integrity by running an aliquot on an agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
III. cDNA Synthesis
-
Reverse Transcription: Synthesize first-strand complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).
-
Reaction Setup:
-
Use a consistent amount of total RNA for each sample (e.g., 1 µg).
-
Include a no-reverse transcriptase (No-RT) control to check for genomic DNA contamination.
-
Include a no-template control (NTC) to check for reagent contamination.
-
-
Incubation: Perform the reverse transcription reaction according to the manufacturer's recommended thermal cycling conditions.
-
cDNA Dilution: Dilute the resulting cDNA with nuclease-free water (e.g., 1:10 or 1:20) for use in the qPCR reaction.
IV. Quantitative Real-Time PCR (qPCR)
-
Primer Design and Validation:
-
Design primers specific to the target and reference genes using primer design software (e.g., Primer-BLAST). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by running a standard curve with a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.
-
-
Reference Gene Selection: Select at least two stable reference genes (housekeeping genes) whose expression is not affected by the experimental conditions (e.g., GAPDH, ACTB, HPRT1, RPL13A).
-
qPCR Reaction Setup:
-
Prepare a master mix for each primer pair containing:
-
SYBR Green or TaqMan master mix.
-
Forward and reverse primers.
-
Nuclease-free water.
-
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the diluted cDNA template to each well.
-
Run each sample in triplicate.
-
Include No-RT and NTC controls for each primer pair.
-
-
Thermal Cycling: Perform the qPCR reaction using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Melt Curve Analysis: For SYBR Green-based assays, perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
V. Data Analysis
-
Quantification Cycle (Cq) Determination: Determine the Cq (or Ct) value for each reaction.
-
Relative Quantification: Calculate the relative gene expression using the delta-delta Cq (2-ΔΔCq) method.
-
ΔCq: Normalize the Cq value of the target gene to the geometric mean of the Cq values of the reference genes for each sample.
-
ΔΔCq: Normalize the ΔCq of the treated samples to the average ΔCq of the control group.
-
Fold Change: Calculate the fold change as 2-ΔΔCq.
-
-
Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences in gene expression between treatment groups. A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for qPCR Analysis
Caption: Workflow for qPCR gene expression analysis.
Logical Relationship of Data Analysis
Caption: The 2-ΔΔCq method for relative quantification.
References
- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tataa.com [tataa.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
- 10. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 11. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 12. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Org 25935 in a Ketamine-Induced Psychosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Org 25935, a selective Glycine Transporter 1 (GlyT1) inhibitor, in a ketamine-induced rodent model of psychosis. This model is a valuable tool for studying the pathophysiology of schizophrenia and for the preclinical evaluation of novel antipsychotic agents.
Introduction
Ketamine, a non-competitive NMDA receptor antagonist, is widely used to model psychosis in both human and animal studies.[1][2][3][4] Administration of sub-anesthetic doses of ketamine in rodents induces a range of behavioral abnormalities that mimic the positive, negative, and cognitive symptoms of schizophrenia.[1][2][5][6] This provides a robust platform to investigate the underlying neurobiology of psychosis and to screen potential therapeutic compounds.
This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT1) with an IC50 of 100 nM and negligible action on the GlyT2 transporter.[7][8] By blocking GlyT1, this compound increases the synaptic availability of glycine, a co-agonist at the NMDA receptor. This enhancement of NMDA receptor function is hypothesized to counteract the psychotomimetic effects of ketamine. Indeed, clinical studies have demonstrated that this compound can effectively attenuate ketamine-induced psychosis and perceptual alterations in healthy human subjects.[9]
These notes provide detailed protocols for establishing a ketamine-induced psychosis model in rodents and for evaluating the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its effects in the context of ketamine-induced psychosis models.
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Mechanism of Action | Selective GlyT1 Inhibitor | [10][11] |
| IC50 for GlyT1 | 100 nM | [7][8] |
| Action on GlyT2 | Negligible | [7] |
| Bioavailability | Readily crosses the blood-brain barrier | [10] |
Table 2: Dose-Dependent Effects of this compound on Extracellular Glycine in Rats
| This compound Dose (i.p.) | Increase in Striatal Glycine | Reference |
| 3 mg/kg | ~25% | [1] |
| 6 mg/kg | ~80-87% | [1] |
| 10 mg/kg | ~130% | [1] |
Table 3: Efficacy of this compound in Attenuating Ketamine-Induced Effects in Humans
| Outcome Measure | Effect Size (SD units) | Reference |
| Positive and Negative Syndrome Scale (PANSS) | 0.71 | [9][12] |
| Clinician Administered Dissociative Symptoms Scale (CADSS) | 0.98 | [9][12] |
Signaling Pathway
The therapeutic rationale for using this compound in a ketamine-induced psychosis model is based on its modulation of the glutamatergic system, specifically at the NMDA receptor. The following diagram illustrates this proposed mechanism of action.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of ketamine-induced psychosis.
Experimental Protocols
Animal Model and Housing
-
Species: Male Wistar or Sprague-Dawley rats (250-300g) or male C57BL/6 mice (25-30g).
-
Housing: House animals in groups of 2-4 per cage under a standard 12-hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the start of any experimental procedures. Handle the animals daily for several days leading up to the experiment to minimize stress.
Drug Preparation and Administration
-
This compound: Dissolve this compound in a vehicle such as 0.9% saline or distilled water. A common dose range for rats is 3-10 mg/kg administered intraperitoneally (i.p.).
-
Ketamine: Dilute ketamine hydrochloride (e.g., 50 mg/ml solution) in 0.9% saline to the desired concentration. A typical dose for inducing psychosis-like behaviors in rats is 30 mg/kg (i.p.).[6][10][11]
-
Administration Schedule:
-
Administer this compound (or vehicle) i.p.
-
Wait for a pre-determined pre-treatment time (e.g., 30-60 minutes) to allow for drug absorption and distribution.
-
Administer ketamine (or saline) i.p.
-
Begin behavioral testing after a specified onset time for ketamine's effects (e.g., 5-10 minutes).
-
Behavioral Assays
-
Apparatus: A square arena (e.g., 100x100 cm for rats, 50x50 cm for mice) with walls high enough to prevent escape. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Place the animal in the center of the arena.
-
Record its activity for a set duration (e.g., 15-30 minutes) using an automated video-tracking system.
-
-
Parameters to Measure:
-
Hyperlocomotion (Positive Symptom Model): Total distance traveled, ambulation frequency.
-
Anxiety-like Behavior: Time spent in the center zone, number of entries into the center zone.
-
-
Apparatus: The open field arena. Two identical objects (familiar objects) and one novel object are required.
-
Procedure:
-
Habituation Phase: Allow the animal to explore the empty arena for 5-10 minutes for 2-3 consecutive days.
-
Familiarization/Training Phase: Place two identical objects in the arena and allow the animal to explore for a set time (e.g., 5-10 minutes).
-
Retention Interval: Return the animal to its home cage for a specific period (e.g., 1 hour).
-
Test Phase: Replace one of the familiar objects with a novel object and allow the animal to explore for 5 minutes.
-
-
Parameter to Measure:
-
Recognition Index: (Time exploring novel object) / (Total time exploring both objects) x 100. A lower recognition index in ketamine-treated animals suggests cognitive impairment.
-
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to detect the animal's startle response.
-
Procedure:
-
Place the animal in the startle chamber and allow it to acclimate for 5 minutes with background noise.
-
The session consists of trials with a startle pulse alone (e.g., 120 dB) and trials where a weaker prepulse (e.g., 75-85 dB) precedes the startle pulse by a short interval (e.g., 100 ms).
-
-
Parameter to Measure:
-
% PPI: [1 - (Startle amplitude with prepulse) / (Startle amplitude without prepulse)] x 100. A reduction in PPI in ketamine-treated animals indicates a deficit in sensorimotor gating.
-
Neurochemical Analysis (Optional)
-
Procedure:
-
Following behavioral testing, euthanize the animals.
-
Rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Analysis:
-
Use techniques such as High-Performance Liquid Chromatography (HPLC) or ELISA to quantify levels of neurotransmitters (e.g., dopamine, serotonin, glutamate, glycine) and their metabolites.
-
Assess markers of oxidative stress (e.g., malondialdehyde, glutathione).
-
Conclusion
The ketamine-induced psychosis model in rodents is a well-established and translationally relevant paradigm for studying the neurobiological basis of schizophrenia and for the preclinical assessment of novel antipsychotics. The GlyT1 inhibitor this compound, by enhancing NMDA receptor function, presents a promising therapeutic strategy to ameliorate the behavioral and cognitive deficits induced by ketamine. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy of this compound and other GlyT1 inhibitors in this model. Careful attention to experimental design, including appropriate controls and standardized procedures, is crucial for obtaining reliable and reproducible results.
References
- 1. Neurochemical and molecular characterization of ketamine-induced experimental psychosis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Psychosis: Current State and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Glutamate Deregulation in Ketamine-Induced Psychosis—A Potential Role of PSD95, NMDA Receptor and PMCA Interaction [frontiersin.org]
- 4. REVIEWING THE KETAMINE MODEL FOR SCHIZOPHRENIA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Rodent Model of Schizophrenia Reveals Increase in Creatine Kinase Activity with Associated Behavior Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ketamine-induced changes in rat behaviour: A possible animal model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing for Conditioned Hallucinations Through Neural Activation in a Ketamine Mouse Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
- 9. Glycine transporter inhibitor attenuates the psychotomimetic effects of ketamine in healthy males: preliminary evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.ekb.eg [journals.ekb.eg]
- 11. mdpi.com [mdpi.com]
- 12. (ISMRM 2010) In Vivo Evidence for Ketamine-Induced Neurochemical Changes in Rat Prefrontal Cortex: An Animal Model of Schizophrenia [ismrm.gitlab.io]
Application Notes and Protocols for Long-Term Administration of Org 25935 in Addiction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org 25935, a selective inhibitor of the glycine transporter 1 (GlyT-1), has been investigated as a potential therapeutic agent for addiction, particularly alcohol use disorder. Its mechanism of action involves increasing extracellular glycine levels in key brain regions associated with reward and motivation, such as the nucleus accumbens. This modulation of the glutamatergic system, particularly at N-methyl-D-aspartate (NMDA) receptors where glycine acts as a co-agonist, is thought to counteract the neurochemical changes associated with chronic substance use. These application notes provide a comprehensive overview of the long-term administration of this compound in both preclinical and clinical addiction studies, including detailed protocols, quantitative data summaries, and visualizations of the underlying signaling pathways.
Mechanism of Action
This compound is a potent and selective inhibitor of the GlyT-1 transporter. By blocking the reuptake of glycine from the synaptic cleft, this compound elevates extracellular glycine concentrations. This enhancement of glycinergic neurotransmission has a significant impact on the mesolimbic dopamine system, a critical pathway in the development and maintenance of addiction. Specifically, increased glycine levels in the nucleus accumbens are believed to modulate dopamine release, which is a key neurochemical event associated with the rewarding effects of addictive substances.
Pharmacokinetics (Rats)
While detailed pharmacokinetic parameters for this compound in rats, such as bioavailability and half-life, are not extensively reported in publicly available literature, studies indicate that systemically administered this compound effectively crosses the blood-brain barrier and exerts its pharmacological effects in the central nervous system.
Data Presentation
Preclinical In Vivo Data (Rats)
The following tables summarize the quantitative effects of long-term this compound administration on ethanol intake and neurochemical levels in rats.
Table 1: Effect of this compound on Ethanol Intake in Wistar Rats
| Dose (mg/kg, i.p.) | Duration of Treatment | Change in Ethanol Intake | Reference |
| 6 | 40 days | Significant decrease | [1] |
| 3 | Not specified | No significant effect | [2] |
| 1.5 | Not specified | No significant effect | [1] |
Table 2: Effect of this compound on Ethanol and Water Intake in Alko-Alcohol (AA) Rats
| Dose (mg/kg, i.p.) | Duration of Treatment | Change in Ethanol Intake | Change in Water Intake | Reference |
| 6 | 2 days | Significant decrease | Significant decrease | [2] |
| 3 | 6 days | Not specified | Not specified | [2] |
Table 3: Neurochemical Effects of this compound in the Nucleus Accumbens of Wistar Rats
| Dose | Analyte | Percent Change from Baseline | Reference |
| 6 mg/kg (systemic) | Glycine | +87% | |
| 100 µM (local perfusion) | Dopamine | +26% (in a subpopulation of rats) |
Clinical Data (Humans)
A clinical trial investigating the efficacy of this compound for the prevention of relapse in alcohol-dependent patients was conducted.
Table 4: this compound Human Clinical Trial for Alcohol Dependence
| Parameter | Details | Reference |
| Dosage | 12 mg, twice a day | [3] |
| Duration | 84 days | [3] |
| Primary Endpoint | Percentage of heavy drinking days | [3] |
| Outcome | Trial stopped for futility; no significant difference between this compound and placebo. | [3] |
Experimental Protocols
Preclinical Model of Alcohol Consumption: Two-Bottle Choice Paradigm
This protocol is designed to assess the effect of long-term this compound administration on voluntary ethanol consumption in rats.
Materials:
-
Male Wistar or Alko-Alcohol (AA) rats
-
Standard rat housing with two drinking bottles per cage
-
Ethanol (e.g., 10% v/v solution)
-
Tap water
-
This compound
-
Vehicle solution (e.g., saline)
-
Animal scale
Procedure:
-
Acclimatization: House rats individually for at least one week before the start of the experiment with free access to food and water.
-
Baseline Ethanol Intake:
-
Provide rats with continuous access to two bottles: one containing 10% ethanol and the other containing tap water.
-
Measure the weight of each bottle daily for at least one week to establish a baseline level of ethanol preference and consumption. The position of the bottles should be switched daily to avoid place preference.
-
-
Drug Administration:
-
Divide the rats into a control group (vehicle) and a treatment group (this compound).
-
Administer this compound or vehicle intraperitoneally (i.p.) once daily at the desired dose (e.g., 3 or 6 mg/kg).
-
-
Long-Term Treatment and Monitoring:
-
Continue daily drug administration and two-bottle choice access for the duration of the study (e.g., up to 40 days).
-
Record daily the weight of each bottle and the body weight of each rat.
-
-
Data Analysis:
-
Calculate the daily ethanol and water intake in g/kg of body weight.
-
Calculate ethanol preference as the ratio of ethanol consumed to the total fluid intake.
-
Compare the treatment group to the control group using appropriate statistical analysis (e.g., two-way ANOVA with repeated measures).
-
In Vivo Microdialysis for Dopamine and Glycine Measurement
This protocol allows for the in vivo monitoring of extracellular dopamine and glycine levels in the nucleus accumbens of freely moving rats following this compound administration.
Materials:
-
Male Wistar rats
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., with a 2-4 mm membrane)
-
Guide cannulae
-
Surgical tools
-
Anesthesia (e.g., isoflurane)
-
Artificial cerebrospinal fluid (aCSF)
-
Syringe pump
-
Fraction collector
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system
-
This compound
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the nucleus accumbens.
-
Allow the rat to recover from surgery for at least 48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Begin perfusing the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
-
Baseline Sample Collection:
-
Allow the system to stabilize for at least 60-90 minutes.
-
Collect baseline dialysate samples every 15-20 minutes for at least one hour.
-
-
Drug Administration:
-
Administer this compound systemically (e.g., 6 mg/kg, i.p.) or locally through the microdialysis probe (e.g., 100 µM).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at regular intervals for the desired period.
-
-
Sample Analysis:
-
Analyze the dialysate samples for dopamine and glycine concentrations using HPLC-ED.
-
-
Data Analysis:
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
-
Use appropriate statistical tests to determine the significance of any changes.
-
Mandatory Visualization
Caption: Signaling pathway of this compound in modulating dopamine release.
Caption: Experimental workflow for preclinical evaluation of this compound.
References
Troubleshooting & Optimization
Org 25935 small therapeutic range and dose optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org 25935. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on its narrow therapeutic range and dose optimization.
Troubleshooting Guides and FAQs
Q1: We are observing significant central nervous system (CNS) depressive effects in our animal models at doses intended to be therapeutic. How can we mitigate this?
A1: This is a known challenge with this compound, as it has a narrow therapeutic window.[1] CNS-depressive effects, such as sedation, have been observed, particularly in certain animal strains like Alko-Alcohol (AA) rats.[1]
Troubleshooting Steps:
-
Dose Titration: Initiate experiments with a lower dose and gradually titrate upwards. A dose of 3 mg/kg (i.p.) in Wistar rats was found to have minimal effect on ethanol consumption, while 6 mg/kg showed a significant reduction.[1][2] Doses of 1.5 mg/kg, 3 mg/kg, and 6 mg/kg have been explored in rats.[3]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct PK/PD studies to correlate plasma and brain concentrations of this compound with both the desired therapeutic effect and the observed side effects. This can help in designing a dosing regimen that maintains the compound within its therapeutic window.
-
Animal Strain Consideration: Be aware that the neurobehavioral effects of this compound can differ between strains.[1] If using a strain known to be sensitive, consider using a more robust strain or adjusting the dose accordingly.
-
Behavioral Monitoring: Implement a detailed behavioral monitoring protocol to systematically score CNS-depressive effects. This will allow for a more quantitative assessment of the side-effect profile at different doses.
Q2: What are the reported side effects of this compound in human clinical trials, and how were they managed?
A2: In human clinical trials for alcohol dependence and schizophrenia, this compound was generally well-tolerated, but some side effects were reported. The most common side effects included fatigue, dizziness, and transient visual events.[4][5][6] In a study on healthy volunteers, a single 12 mg dose caused significantly more dizziness and drowsiness compared to placebo.[7]
Management in Clinical Trials:
-
Dose Flexibility: Clinical trials for schizophrenia utilized a flexible-dose design (e.g., 4-8 mg and 12-16 mg twice daily), allowing for dose adjustments based on tolerability.[5][8][9]
-
Monitoring: Close monitoring of adverse events was a standard part of the clinical trial protocols.
Q3: We are not observing the expected reduction in alcohol consumption in our rat model. What could be the issue?
A3: Several factors could contribute to a lack of efficacy in animal models of alcohol consumption.
Troubleshooting Steps:
-
Dose and Administration Route: Ensure the dose is within the effective range. Studies in Wistar rats have shown that a higher dose (6 mg/kg, i.p.) was effective in reducing alcohol intake, whereas a lower dose (3 mg/kg, i.p.) was not.[1][2] The timing of administration is also crucial; in some studies, this compound was administered intraperitoneally approximately 40 minutes before access to ethanol.[3][10]
-
Duration of Treatment: The effect of this compound on ethanol intake may not be immediate. One study reported that the effect became evident after about 5 days of treatment and was sustained for up to 40 days.[3]
-
Animal Model and Preference: The baseline alcohol preference of the animals can influence the outcome. The effects have been demonstrated in rats with both high and low ethanol preference.[10]
-
Drug Stability and Formulation: Confirm the stability of your this compound solution. It has been dissolved in 0.9% NaCl for intraperitoneal injection.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.
Table 1: Preclinical Dosing and Effects of this compound in Rats
| Dose (mg/kg, i.p.) | Animal Strain | Observed Effect on Ethanol Intake | Other Observed Effects | Reference |
| 1.5 | Wistar | Reduced efficacy compared to higher doses | - | [3] |
| 3 | Wistar | No significant effect | Raises extracellular glycine levels by ~25% | [1][2] |
| 6 | Wistar | Significant reduction in intake and preference | Raises extracellular glycine levels by ~80% | [1][2][3] |
| 10 | Not Specified | Not Specified | Raises extracellular glycine levels by ~130% | [2] |
| Not Specified | Alko-Alcohol (AA) | Reduced ethanol and water intake | Strong CNS-depressive effects | [1] |
Table 2: Human Clinical Trial Dosing of this compound
| Indication | Dose | Dosing Regimen | Key Findings | Reference |
| Alcohol Dependence | 12 mg | Twice a day | No significant benefit over placebo in preventing relapse. | [4][6] |
| Schizophrenia (Negative Symptoms) | 4-8 mg | Twice a day (flexible dose) | No significant difference from placebo in reducing negative symptoms. | [5][8][9] |
| Schizophrenia (Negative Symptoms) | 12-16 mg | Twice a day (flexible dose) | No significant difference from placebo in reducing negative symptoms. | [5][8][9] |
| Cognitive Performance (Healthy Volunteers) | 12 mg | Single dose | No improvement in learning or memory. | [7] |
Experimental Protocols
1. Protocol for Assessing Ethanol Consumption in Rats (Two-Bottle Free-Choice Paradigm)
This protocol is based on methodologies described in studies investigating the effect of this compound on alcohol intake.[1][3][10]
Objective: To evaluate the effect of this compound on voluntary ethanol consumption.
Materials:
-
Male Wistar rats
-
This compound
-
0.9% NaCl (vehicle)
-
Standard rat chow and water
-
Drinking bottles (two per cage)
-
Ethanol (e.g., 6% v/v solution)
Procedure:
-
Acclimation and Baseline:
-
House rats individually.
-
Provide rats with continuous access to two bottles, one containing water and the other an ethanol solution (e.g., 6% v/v).
-
Measure fluid consumption daily for a baseline period (e.g., 1-2 weeks) to determine ethanol preference.
-
-
Limited Access Paradigm:
-
Switch to a limited access schedule where fluids are available for a specific period each day (e.g., 2.5 hours).[2]
-
Continue to measure daily ethanol and water intake to establish a stable baseline under limited access conditions.
-
-
Drug Administration:
-
Randomly assign rats to receive either this compound or vehicle.
-
Dissolve this compound in 0.9% NaCl.
-
Administer the assigned treatment (e.g., 6 mg/kg this compound or vehicle) via intraperitoneal (i.p.) injection approximately 40 minutes before the start of the limited access drinking session.[3][10]
-
-
Data Collection:
-
Measure the volume of ethanol and water consumed during the access period.
-
Calculate ethanol preference as (volume of ethanol consumed / total volume of fluid consumed) x 100.
-
Monitor animals for any adverse behavioral effects.
-
-
Data Analysis:
-
Compare ethanol intake and preference between the this compound-treated group and the vehicle-treated group using appropriate statistical methods (e.g., t-test or ANOVA).
-
2. Protocol for In Vivo Microdialysis to Measure Extracellular Glycine
This protocol is a generalized representation based on the use of microdialysis in studies of this compound.[2][11]
Objective: To measure the effect of this compound on extracellular glycine levels in a specific brain region (e.g., nucleus accumbens or striatum).
Materials:
-
Anesthetized or freely moving rats with a surgically implanted guide cannula.
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
Fraction collector
-
HPLC system for glycine analysis
-
This compound and vehicle
Procedure:
-
Surgical Implantation:
-
Surgically implant a guide cannula targeting the brain region of interest under anesthesia.
-
Allow for a post-operative recovery period.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
-
Probe Perfusion and Baseline Collection:
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.
-
Collect several baseline samples to ensure a stable glycine level.
-
-
Drug Administration:
-
Administer this compound or vehicle (e.g., i.p. injection).
-
-
Post-Dosing Sample Collection:
-
Continue collecting dialysate samples for a predetermined period post-administration to monitor changes in extracellular glycine levels.
-
-
Sample Analysis:
-
Analyze the glycine concentration in the dialysate samples using HPLC.
-
-
Data Analysis:
-
Express the post-dosing glycine levels as a percentage of the baseline levels for each animal.
-
Compare the changes in glycine levels between the this compound and vehicle groups.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preclinical evaluation of this compound.
Caption: Logical flow for dose optimization of this compound.
References
- 1. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy and safety of the glycine transporter-1 inhibitor this compound for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A randomised trial of the effect of the glycine reuptake inhibitor this compound on cognitive performance in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
Technical Support Center: CNS-Depressive Effects of Org 25935 in Alcohol-Preferring Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the CNS-depressive effects of the glycine transporter-1 (GlyT-1) inhibitor, Org 25935, particularly in alcohol-preferring rat strains such as the Alko Alcohol (AA) rat.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the glycine transporter-1 (GlyT-1).[1] Its primary mechanism of action is to block the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations.[2] This enhancement of glycinergic neurotransmission can modulate the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist, and also inhibitory glycine receptors.[2][3][4]
Q2: What are the expected effects of this compound on alcohol consumption in rats?
A2: In Wistar rats, this compound has been shown to reduce voluntary ethanol consumption and preference.[5][6] This effect is thought to be mediated by the modulation of dopamine release in the brain's reward pathways.[7]
Q3: What are the observed CNS-depressive effects of this compound in alcohol-preferring rats?
A3: In studies with Alko Alcohol (AA) rats, a strain bred for high alcohol preference, this compound induced strong CNS-depressive effects, including sedation.[5] These effects were severe enough to lead to the withdrawal of these animals from further study and, in some cases, resulted in mortality due to respiratory depression.[5]
Q4: Why is there a different response to this compound between Wistar and alcohol-preferring (AA) rats?
A4: The exact reasons for the differential sensitivity are not fully elucidated, but several factors may contribute. These include potential pharmacogenetic differences between the strains, variations in the expression or function of glycine transporters or receptors, and possible synergistic CNS-depressive effects between this compound and the higher baseline alcohol consumption in AA rats.
Q5: What are the potential safety concerns when using this compound in animal studies?
A5: The primary safety concern, especially in alcohol-preferring rat strains, is the risk of severe CNS depression, which can manifest as profound sedation, motor impairment, and life-threatening respiratory depression. Close monitoring of the animals' well-being is crucial.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of sedation or mortality in rats treated with this compound.
-
Possible Cause 1: Rat Strain Sensitivity. Alcohol-preferring rat strains, such as AA rats, have demonstrated extreme sensitivity to the CNS-depressive effects of this compound.[5]
-
Troubleshooting Step: If using an alcohol-preferring strain, consider starting with a significantly lower dose range than what is reported for non-preferring strains like Wistar rats. Implement a thorough dose-escalation study with careful monitoring.
-
-
Possible Cause 2: Drug-Alcohol Interaction. The CNS-depressive effects of this compound may be potentiated by concurrent alcohol consumption.
-
Troubleshooting Step: If the experimental design involves alcohol access, be aware of the potential for synergistic effects. Monitor animals closely for signs of excessive sedation, especially during periods of high alcohol intake. Consider a washout period for alcohol before administering this compound if the primary goal is to study the drug's effects in isolation.
-
-
Possible Cause 3: Dosing Miscalculation.
-
Troubleshooting Step: Double-check all calculations for drug dosage and concentration. Ensure proper vehicle selection and drug solubility.
-
Issue 2: Difficulty in quantifying the CNS-depressive effects.
-
Possible Cause: Lack of a standardized scoring system. Subjective observations can be difficult to compare across animals and time points.
-
Troubleshooting Step: Implement a standardized neurobehavioral assessment protocol, such as a Functional Observational Battery (FOB) or a modified Irwin test.[8][9][10][11] This will allow for the systematic and quantitative scoring of various parameters, including posture, activity level, and reflexes. (See Experimental Protocols section for a detailed example).
-
-
Possible Cause: Insufficient monitoring parameters. Relying solely on observational scores may not capture the full extent of CNS depression.
-
Troubleshooting Step: Incorporate physiological monitoring where possible. This could include measurements of respiratory rate, heart rate, and body temperature. For respiratory rate, non-invasive methods like whole-body plethysmography can be used.[12]
-
Data Presentation
Due to the limited availability of specific quantitative data on the CNS-depressive effects of this compound in alcohol-preferring rats from published studies, the following tables are presented as illustrative examples based on the qualitative descriptions of sedation and the parameters typically assessed in a Functional Observational Battery (FOB).
Table 1: Illustrative Neurobehavioral Assessment Scores in Alcohol-Preferring Rats
| Parameter | Vehicle Control | This compound (Hypothetical Low Dose) | This compound (Hypothetical High Dose) |
| Alertness/Arousal | 5 (Normal) | 3 (Mildly decreased) | 1 (Severely decreased) |
| Posture | Normal | Hunched | Flattened |
| Locomotor Activity | Normal | Decreased | Severely Decreased/Ataxic |
| Righting Reflex | Intact | Intact | Impaired/Absent |
| Respiration Rate | Normal | Slightly Decreased | Markedly Decreased |
Note: Scores are based on a hypothetical 5-point scale where 5 is normal and 1 is severely impaired.
Table 2: Illustrative Physiological Parameters in Alcohol-Preferring Rats
| Parameter | Vehicle Control | This compound (Hypothetical High Dose) |
| Respiratory Rate (breaths/min) | 85 ± 5 | 40 ± 10 |
| Body Temperature (°C) | 37.5 ± 0.3 | 36.0 ± 0.5 |
| Locomotor Activity (beam breaks/30 min) | 1500 ± 200 | 200 ± 75 |
Note: These values are hypothetical and intended for illustrative purposes to guide researchers in their data collection and presentation.
Experimental Protocols
1. Two-Bottle Free-Choice Paradigm for Alcohol Preference
-
Objective: To assess voluntary ethanol consumption and preference in rats.
-
Materials:
-
Standard rat housing cages.
-
Two drinking bottles per cage, typically with ball-point sipper tubes.
-
Ethanol solution (e.g., 10-20% v/v).
-
Tap water.
-
Animal scale.
-
-
Procedure:
-
House rats individually to allow for accurate fluid intake measurement.
-
Provide rats with simultaneous access to two bottles: one containing an ethanol solution and the other containing tap water.
-
Measure the weight of each bottle daily at the same time to determine the amount of each fluid consumed.
-
Weigh the rats daily to monitor their health and to calculate ethanol intake in g/kg of body weight.
-
To prevent side preference, alternate the position of the ethanol and water bottles daily.
-
Calculate ethanol preference as the ratio of the volume of ethanol solution consumed to the total volume of fluid consumed.
-
2. Assessment of Locomotor Activity
-
Objective: To quantify spontaneous motor activity.
-
Materials:
-
Automated locomotor activity chambers equipped with infrared beams.
-
Data acquisition software.
-
-
Procedure:
-
Habituate the rats to the testing room for at least 30 minutes before the test.
-
Place each rat individually into the center of the locomotor activity chamber.
-
Record locomotor activity (e.g., distance traveled, horizontal beam breaks, vertical beam breaks for rearing) for a defined period (e.g., 30-60 minutes).
-
Clean the chambers thoroughly between each animal to remove olfactory cues.
-
Administer this compound or vehicle at a predetermined time before the test to assess its effects on locomotor activity.
-
3. Functional Observational Battery (FOB) for Neurobehavioral Assessment
-
Objective: To systematically and quantitatively assess the neurobehavioral status of the rats.
-
Procedure:
-
Home Cage Observations: Observe the animal undisturbed in its home cage and score posture, respiratory rate, and any abnormal movements.[9]
-
Handling Observations: Remove the animal from its cage and assess its reaction to handling, muscle tone, and presence of lacrimation or salivation.
-
Open Field Observations: Place the animal in a standard open field arena and score:
-
Gait and Mobility: Observe for ataxia, impaired locomotion.
-
Arousal and Reactivity: Assess response to stimuli such as a click or a gentle touch.
-
Stereotyped Behaviors: Note any repetitive, non-purposeful movements.
-
-
Sensorimotor and Reflex Tests:
-
Righting Reflex: Gently place the animal on its back and observe its ability to right itself.
-
Grip Strength: Assess forelimb and hindlimb grip strength using a grip strength meter.
-
Auditory Startle Response: Elicit a startle response with a sudden, loud noise.
-
-
Physiological Measurements: Record body temperature.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing CNS-depressive effects of this compound.
Caption: Putative signaling pathway for this compound-induced CNS depression.
References
- 1. Glycine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. mdpi.com [mdpi.com]
- 5. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 8. mds-usa.com [mds-usa.com]
- 9. NBRP Rat Kyoto - Functional Observational Battery (FOB) [anim.med.kyoto-u.ac.jp]
- 10. Modified Irwin Test (rat) [pspp.ninds.nih.gov]
- 11. The functional observational battery in adult and developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Continuous, Automated Breathing Rate and Body Motion Monitoring of Rats With Paraquat-Induced Progressive Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects and receptor binding profile of Org 25935
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the experimental use of Org 25935. The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed protocols for relevant assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound, also known as SCH-900435, is a selective inhibitor of the glycine transporter 1 (GlyT-1).[1] Its primary mechanism is to block the reuptake of glycine from the synaptic cleft, thereby increasing the extracellular concentration of glycine. This enhancement of glycinergic neurotransmission is the basis for its investigated therapeutic effects.
Q2: What are the known on-target effects of this compound?
By inhibiting GlyT-1, this compound potentiates the action of glycine at its receptors. Glycine is an obligatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are crucial for glutamatergic neurotransmission, synaptic plasticity, and cognitive functions. Therefore, the on-target effects of this compound are primarily mediated through the modulation of NMDA receptor activity. In preclinical studies, it has been shown to have analgesic and anticonvulsant effects, and it can counteract the effects of the dissociative drug ketamine.[1]
Q3: What are the reported off-target effects and side effects of this compound in clinical trials?
-
Dizziness
-
Drowsiness/Sedation
-
Transient and reversible visual disturbances [2]
-
Fatigue
In a study with a specific strain of rats (Alko-Alcohol rats), strong CNS-depressive effects were observed.
Q4: I am observing unexpected sedative effects in my animal model. What could be the cause?
Unexpected sedation could be due to several factors. Firstly, consider the dose of this compound. Higher doses may lead to exaggerated pharmacological effects or off-target interactions. Secondly, the animal model itself is a critical factor. As noted, Alko-Alcohol rats showed pronounced CNS-depressive effects, suggesting a pharmacogenetic variability in the response to the compound. It is advisable to perform dose-response studies in your specific animal model to identify a therapeutic window with minimal sedative effects.
Q5: My in vitro assay is showing inconsistent results. What are some common troubleshooting steps?
Inconsistent results in in vitro assays with this compound can arise from several sources. Here are a few troubleshooting tips:
-
Compound Solubility: Ensure that this compound is fully dissolved in your assay buffer. Poor solubility can lead to variability in the effective concentration.
-
Assay Conditions: GlyT-1 activity is dependent on sodium and chloride ions. Verify the ionic strength of your buffers.
-
Cell Health: If using a cell-based assay, ensure the cells are healthy and have a consistent passage number.
-
Controls: Always include appropriate positive and negative controls in your experiments. For GlyT-1 inhibition, a known inhibitor like sarcosine can be used as a positive control.
Receptor Binding Profile
A comprehensive, publicly available off-target receptor binding profile for this compound with quantitative affinity values (Kᵢ or IC₅₀) across a broad range of receptors is not available in the peer-reviewed literature. The primary target has been well-characterized.
| Target | Action | Affinity (Kᵢ) | Species | Notes |
| Glycine Transporter 1 (GlyT-1) | Inhibitor | High Affinity (Specific values not publicly detailed) | Human, Rat | This compound is highly selective for GlyT-1 over GlyT-2. |
Experimental Protocols
Protocol: Radioligand Binding Assay for GlyT-1
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for GlyT-1.
Materials:
-
Cell membranes prepared from cells expressing GlyT-1 (e.g., CHO or HEK293 cells)
-
Radioligand: [³H]-(N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl])sarcosine ([³H]NFPS)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgCl₂
-
Non-specific binding control: A high concentration of a known GlyT-1 inhibitor (e.g., 10 µM NFPS)
-
Test compound (this compound or other inhibitors) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and scintillation counter
Procedure:
-
Membrane Preparation: Thaw the GlyT-1 expressing cell membranes on ice. Homogenize and dilute to the desired concentration in ice-cold assay buffer.
-
Assay Setup: In a 96-well plate, add assay buffer, radioligand (at a final concentration close to its Kd, e.g., 5-10 nM [³H]NFPS), and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Initiate Reaction: Add the diluted cell membranes to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action via GlyT-1 inhibition and NMDA receptor modulation.
Experimental Workflow: Troubleshooting Inconsistent In Vitro Results
Caption: A logical workflow for troubleshooting inconsistent in vitro experimental results.
References
Technical Support Center: Managing Org 25935-Induced Visual Disturbances
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing visual disturbances associated with the glycine transporter-1 (GlyT-1) inhibitor, Org 25935, in clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound-induced visual disturbances?
A1: this compound is a selective inhibitor of the glycine transporter-1 (GlyT-1). In the central nervous system, this action increases the extracellular concentration of glycine, which then acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, enhancing glutamatergic neurotransmission. GlyT-1 is also present in the retina, where it helps regulate glycine levels. By inhibiting GlyT-1 in the retina, this compound likely increases extracellular glycine concentrations, leading to altered signaling in retinal neurons, such as amacrine and ganglion cells, which could manifest as transient visual disturbances.
Q2: What specific visual disturbances have been reported in clinical trials of this compound?
A2: Clinical trials of this compound for alcohol dependence and as an adjunctive treatment for schizophrenia have reported "transient visual events" and "reversible visual adverse effects".[1][2][3] While specific details on the nature of these events are limited in published literature, one report mentioned "disturbing visual" events at doses higher than those typically used in the trials.[2] Given the mechanism of action, these events could potentially include blurred vision, difficulty focusing, changes in light perception, or other transient alterations in visual acuity.
Q3: Are the visual disturbances associated with this compound permanent?
A3: The visual adverse effects reported in clinical trials have been described as "transient" and "reversible".[1][2][3] This suggests that the effects resolve upon discontinuation of the drug or a reduction in dosage. However, any visual disturbance reported during a clinical trial should be thoroughly investigated to rule out other causes and to ensure patient safety.
Q4: What should be done if a study participant reports a visual disturbance?
A4: If a participant reports a visual disturbance, a systematic approach should be followed. This includes immediate notification of the principal investigator and medical monitor, a detailed characterization of the symptoms, and a prompt referral to an ophthalmologist for a comprehensive eye examination. The decision to continue, modify the dose of, or discontinue the study drug should be made based on the severity of the symptoms and the ophthalmologist's findings.
Troubleshooting Guide for Visual Disturbances
This guide provides a step-by-step approach for clinical trial sites to manage reports of visual adverse events.
| Step | Action | Rationale |
| 1. Initial Report & Symptom Characterization | - Document the participant's report in detail, including the nature, onset, duration, and severity of the visual disturbance. - Use a standardized questionnaire to capture specific symptoms (e.g., blurred vision, double vision, light sensitivity, color vision changes, visual field loss). | To accurately understand and document the adverse event for regulatory reporting and to guide further investigation. |
| 2. Immediate Assessment | - Perform a basic visual acuity test (e.g., Snellen chart). - Notify the Principal Investigator and the study's medical monitor immediately. | To get a quick baseline of the potential impact on vision and to ensure timely medical oversight. |
| 3. Ophthalmologic Consultation | - Schedule an urgent referral to an ophthalmologist for a comprehensive examination. - Provide the ophthalmologist with the study protocol and information about this compound. | A specialist's examination is crucial to identify the underlying cause and to rule out other potential ocular pathologies. |
| 4. Dose & Treatment Modification | - Based on the severity of the symptoms and the ophthalmologist's assessment, the medical monitor and investigator will decide on the appropriate course of action, which may include: - Continuing the current dose with close monitoring. - Reducing the dose. - Temporarily or permanently discontinuing the study drug. | To ensure the participant's safety while maintaining the integrity of the clinical trial where possible. |
| 5. Follow-up & Reporting | - Schedule follow-up ophthalmologic examinations to monitor the resolution of the visual disturbance. - Report the adverse event to the relevant regulatory authorities and the institutional review board (IRB) or ethics committee (EC) according to the study protocol and applicable regulations. | To ensure the long-term well-being of the participant and to comply with regulatory requirements for drug safety reporting. |
Potential Visual Disturbances with GlyT-1 Inhibitors
While specific data for this compound is limited, the following table outlines potential visual disturbances that could arise from altered retinal neurotransmission, along with their descriptions.
| Potential Visual Disturbance | Description |
| Blurred Vision | Lack of sharpness of vision resulting in the inability to see fine detail. |
| Photophobia | Increased sensitivity and aversion to light. |
| Diplopia (Double Vision) | Seeing two images of a single object. |
| Chromatopsia (Altered Color Vision) | Objects appear to be tinged with a particular color. |
| Metamorphopsia (Distorted Vision) | Straight lines appear wavy or distorted. |
| Delayed Visual Adaptation | Slower than normal adjustment of the eyes to changes in light levels (e.g., going from a bright to a dark room). |
Experimental Protocols
Protocol 1: Baseline and Follow-up Ophthalmic Examination
-
Objective: To establish a baseline of ophthalmic health before initiation of this compound and to monitor for any changes during the study.
-
Methodology:
-
Best-Corrected Visual Acuity (BCVA): Assess using a Snellen or ETDRS chart at a standardized distance.
-
Slit-Lamp Examination: Microscopic examination of the anterior segment of the eye (cornea, iris, lens).
-
Dilated Fundus Examination: Examination of the posterior segment of the eye (retina and optic nerve) after pupillary dilation.
-
Intraocular Pressure (IOP) Measurement: Tonometry to measure the pressure inside the eyes.
-
Color Vision Testing: Use of Ishihara plates or a similar standardized test to screen for color vision deficiencies.
-
Visual Field Testing: Perimetry (e.g., Humphrey Visual Field Analyzer) to map the full extent of a participant's peripheral and central vision.
-
Protocol 2: Assessment of a Reported Visual Disturbance
-
Objective: To systematically and thoroughly evaluate a participant who reports a visual adverse event during the clinical trial.
-
Methodology:
-
Administer a structured adverse event questionnaire to characterize the visual symptoms.
-
Repeat the full baseline ophthalmic examination (Protocol 1).
-
Consider additional specialized testing based on the nature of the reported symptoms and the initial findings, such as:
-
Optical Coherence Tomography (OCT): To obtain high-resolution cross-sectional images of the retina.
-
Fluorescein Angiography: To visualize retinal blood flow and detect abnormalities.
-
Electroretinography (ERG): To measure the electrical response of the light-sensitive cells in the retina.
-
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced visual disturbances.
Caption: Workflow for managing visual adverse events in a clinical trial.
References
- 1. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of the glycine transporter-1 inhibitor this compound for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Reasons for inconsistent results in Org 25935 behavioral studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in behavioral studies involving Org 25935. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, leading to inconsistent or unexpected results.
Question: Why are we observing high variability or a lack of a clear dose-response relationship with this compound in our behavioral model?
Answer:
Inconsistent dose-response effects of this compound are a documented issue and can stem from several factors, most notably the animal strain used and the specific dose range being investigated.
-
Strain-Specific Effects: Preclinical studies have demonstrated significant differences in the behavioral responses to this compound across different rat strains. For instance, while a higher dose of this compound was found to reduce alcohol intake in Wistar rats, the same dose induced central nervous system depressive effects and reduced both ethanol and water intake in Alko-Alcohol (AA) rats.[1][2] This suggests a pharmacogenetic contribution to the drug's effects. It is crucial to consider the genetic background of the animals when designing and interpreting studies with this compound.
-
Narrow Therapeutic Window: Research indicates that this compound may have a small therapeutic range for its anti-alcohol properties.[1] A lower dose of 3 mg/kg, which raises extracellular glycine levels by 25%, did not affect ethanol consumption, whereas a higher dose of 6 mg/kg, which elevates glycine levels by 80-85%, did show an effect in Wistar rats.[2] This highlights the importance of a carefully designed dose-response study to identify the optimal concentration for the desired behavioral effect in your specific model.
Troubleshooting Steps:
-
Verify Animal Strain: Confirm that the rodent strain you are using has been previously characterized for its response to GlyT-1 inhibitors or similar compounds. If you are using a less common strain, consider running a pilot study with a well-characterized strain (e.g., Wistar rats for alcohol consumption studies) as a positive control.
-
Conduct a Thorough Dose-Response Study: If you are not observing a clear effect, it may be necessary to test a wider range of doses, including both lower and higher concentrations than initially planned. Based on existing literature, doses between 3 mg/kg and 10 mg/kg (i.p.) have been shown to elevate brain glycine levels to varying degrees.[2]
-
Monitor for Off-Target Effects: At higher doses, be vigilant for potential side effects such as sedation or general CNS depression, which could confound the interpretation of your behavioral data.[1][2] Record and report any such observations.
Question: Our study with this compound is failing to replicate previously published positive findings. What are the potential reasons for this discrepancy?
Answer:
The translational gap between promising preclinical results and disappointing clinical outcomes with this compound suggests that subtle experimental variables can significantly impact the drug's efficacy.[3][4][5] Beyond the critical factors of dose and strain, several other elements can contribute to a lack of replicability.
-
Pharmacokinetics: The way the drug is absorbed, distributed, metabolized, and excreted can vary between studies. While this compound has been shown to have dose-linear pharmacokinetics in rats, factors such as the vehicle used for administration, the route of administration, and the timing of behavioral testing relative to drug administration can all influence the drug's concentration at the target site.[2]
-
Behavioral Protocol Nuances: Minor variations in the execution of behavioral assays can lead to significant differences in results. This includes factors such as the lighting conditions in the testing room, the level of habituation of the animals to the apparatus and the experimenter, and the specific parameters measured.[6]
-
Environmental Factors: The housing conditions of the animals, including cage density, enrichment, and the light-dark cycle, can all impact baseline behavior and the response to pharmacological interventions.[6]
-
Experimenter Effect: The sex and handling technique of the experimenter have been shown to influence stress levels and behavior in rodents.[6]
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for inconsistent this compound results.
FAQs
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the glycine transporter 1 (GlyT-1).[7] GlyT-1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this transporter, this compound increases the extracellular concentration of glycine. This enhancement of glycinergic neurotransmission is thought to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, where glycine acts as a co-agonist, and also strychnine-sensitive glycine receptors.
Signaling Pathway Overview:
Caption: Simplified signaling pathway of this compound.
Q2: Are there any known off-target effects of this compound?
This compound is considered a selective inhibitor of GlyT-1 with negligible action on the glycine transporter 2 (GlyT2).[8] However, at higher concentrations, the possibility of off-target effects cannot be entirely ruled out and should be considered when interpreting unexpected behavioral phenotypes. One study noted that in Alko-Alcohol (AA) rats, this compound induced strong CNS-depressive effects, which may not be solely attributable to its action on GlyT-1.[2]
Q3: What are the key considerations when designing a behavioral study with this compound?
Based on the available literature, the following points are critical for designing robust and reproducible behavioral studies with this compound:
-
Animal Model Selection: Carefully choose the species and strain based on the research question. Be aware of the documented strain-specific differences in response to this compound.[1][2]
-
Dose Selection: Conduct a pilot dose-response study to determine the optimal dose for the desired effect in your specific model, being mindful of the potentially narrow therapeutic window.[2]
-
Standardized Protocols: Adhere strictly to well-defined and validated behavioral protocols. Any modifications to standard procedures should be carefully documented and justified.
-
Control for Environmental Variables: Maintain consistent housing and testing conditions, including lighting, noise levels, and handling procedures.[6]
-
Blinding and Randomization: Implement blinding of experimenters to the treatment conditions and randomize animal allocation to different groups to minimize bias.
Data Presentation
Table 1: Dose-Dependent Effects of this compound on Extracellular Glycine Levels and Behavior
| Dose (i.p.) | Change in Extracellular Glycine | Behavioral Effect (Wistar Rats) | Behavioral Effect (AA Rats) | Reference |
| 3 mg/kg | +25% | No effect on ethanol consumption | Not Reported | [2] |
| 6 mg/kg | +80-85% | Reduced ethanol consumption | CNS depression, reduced ethanol and water intake | [1][2] |
| 10 mg/kg | +130% | Not explicitly reported for behavior | Not Reported | [2] |
Experimental Protocols
While specific protocols for this compound studies are not detailed in the provided search results, the following are generalized, best-practice methodologies for key behavioral assays often used in neuropsychopharmacology.
Elevated Plus Maze (EPM)
The EPM is used to assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the time spent in and the number of entries into the open and closed arms using video tracking software.
-
-
Key Parameters:
-
Percentage of time spent in the open arms.
-
Percentage of open arm entries.
-
Total number of arm entries (as a measure of general activity).
-
Experimental Workflow for a Typical EPM Study:
Caption: Workflow for an EPM study with this compound.
Forced Swim Test (FST)
The FST is used to assess depressive-like behavior in rodents.
-
Apparatus: A cylindrical container filled with water.
-
Procedure:
-
Habituate the animal to the testing room.
-
Place the animal in the water-filled cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test.
-
-
Key Parameter:
-
Immobility time (interpreted as a measure of behavioral despair).
-
Novel Object Recognition (NOR) Test
The NOR test is used to assess recognition memory.
-
Apparatus: An open-field arena and a set of distinct objects.
-
Procedure:
-
Habituation Phase: Allow the animal to explore the empty arena.
-
Training/Familiarization Phase: Place the animal in the arena with two identical objects and record the time spent exploring each object.
-
Test Phase: After a retention interval, place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring the familiar and novel objects.
-
-
Key Parameter:
-
Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory.
-
References
- 1. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The selective glycine uptake inhibitor this compound as an adjunctive treatment to atypical antipsychotics in predominant persistent negative symptoms of schizophrenia: results from the GIANT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ORG-25935 - Wikipedia [en.wikipedia.org]
- 8. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Org 25935 solubility issues and vehicle preparation
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and vehicle preparation of Org 25935.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the glycine transporter 1 (GlyT-1)[1][2][3]. By blocking GlyT-1, this compound increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This modulation of NMDA receptor activity influences glutamatergic and dopaminergic neurotransmission[4][5][6].
Q2: What are the known solubility characteristics of this compound?
This compound is commercially available as a hydrochloride salt, which generally confers better aqueous solubility. While comprehensive solubility data is not widely published, one supplier indicates a solubility of 10 mM in DMSO[3]. For in vivo studies, it has been successfully dissolved in 0.9% physiological saline for intraperitoneal injections[7][8].
Q3: What are the common applications of this compound in research?
This compound has been investigated for its potential therapeutic effects in several central nervous system disorders. It has been studied for its ability to attenuate the effects of NMDA receptor antagonists and to reduce alcohol consumption in animal models[2][7]. Its role in modulating the mesolimbic dopamine system is also a key area of research[1][8].
Troubleshooting Guide
Issue: this compound is not dissolving in my chosen vehicle.
-
Problem: The concentration of this compound may be too high for the selected solvent.
-
Solution: Try reducing the concentration of this compound. If a high concentration is necessary, consider using a co-solvent system. For aqueous solutions, the addition of a small percentage of an organic solvent like DMSO or ethanol may aid dissolution. However, always consider the tolerance of your experimental system to the chosen organic solvent[9]. For in vivo studies, the percentage of organic solvent should be kept to a minimum to avoid toxicity[9].
-
-
Problem: The hydrochloride salt may not be fully dissociated.
-
Solution: Gentle warming (e.g., to 37°C) and vortexing can help facilitate dissolution. Sonication can also be employed, but care should be taken to avoid degradation of the compound.
-
-
Problem: The pH of the solution may not be optimal for solubility.
-
Solution: Although not extensively documented for this compound, adjusting the pH of the vehicle (if compatible with the experimental model) might improve solubility. This should be done cautiously, as pH changes can affect compound stability and biological activity.
-
Issue: Precipitation is observed after preparing the this compound solution.
-
Problem: The solution is supersaturated.
-
Solution: This can occur if the solution is cooled after initial dissolution at a higher temperature. Try to maintain the solution at the temperature at which it was prepared. If precipitation occurs upon dilution into an aqueous buffer (e.g., for in vitro assays), it indicates that the compound is crashing out of solution. In this case, the final concentration of the organic solvent in the assay medium needs to be optimized to maintain solubility without affecting the biological assay.
-
-
Problem: The compound is degrading.
-
Solution: Prepare fresh solutions before each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended by the supplier.
-
Data Presentation
Table 1: Known Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 10 mM | Soluble | [3] |
| 0.9% NaCl | Not specified | Used for in vivo (i.p.) administration in rats | [7][8] |
Note: This table represents the currently available public data. It is highly recommended to perform your own solubility tests for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Assays
Objective: To prepare a stock solution of this compound in DMSO and subsequent dilutions in an aqueous buffer for in vitro experiments.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile aqueous buffer (e.g., PBS or cell culture medium)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM stock solution in DMSO:
-
Weigh the required amount of this compound hydrochloride powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
-
Store the stock solution:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
-
Prepare working solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentrations.
-
Crucially, ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
Protocol 2: Preparation of this compound for In Vivo Intraperitoneal (i.p.) Injection
Objective: To prepare a solution of this compound in physiological saline for intraperitoneal administration in rodents.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% sodium chloride (NaCl) solution (physiological saline)
-
Sterile conical tube
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Determine the required dose and volume:
-
Based on the experimental design, calculate the total amount of this compound and the total volume of saline needed. Dosing volumes for i.p. injections in rodents are typically 5-10 mL/kg.
-
-
Dissolve this compound in saline:
-
Weigh the required amount of this compound hydrochloride and place it in a sterile conical tube.
-
Add the calculated volume of sterile 0.9% NaCl solution.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming and brief sonication may be used to aid dissolution.
-
-
Ensure sterility:
-
Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
-
Administration:
-
Administer the solution to the animals immediately after preparation. It is recommended to prepare the solution fresh for each day of dosing.
-
Mandatory Visualizations
Signaling Pathway of this compound
References
- 1. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ORG-25935 - Wikipedia [en.wikipedia.org]
- 3. This compound | GlyT1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of the glutamatergic transmission by Dopamine: a focus on Parkinson, Huntington and Addiction diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The glycine reuptake inhibitor this compound interacts with basal and ethanol-induced dopamine release in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Investigating the Translational Failure of Org 25935 in Alcohol Relapse Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive overview of the clinical trial failure of Org 25935 for alcohol relapse. The information is presented in a question-and-answer format to directly address potential queries arising during experimental design and analysis in the field of alcohol use disorder (AUD) research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what was its proposed mechanism of action for treating alcohol relapse?
This compound (also known as SCH-900435) is a selective inhibitor of the glycine transporter 1 (GlyT1).[1] The proposed therapeutic mechanism for alcohol relapse was based on its ability to increase the levels of glycine in the synaptic cleft.[2][3] This elevation in glycine was hypothesized to modulate the glutamatergic system, particularly N-methyl-D-aspartate (NMDA) receptors, and the dopaminergic reward system in the brain, which are known to be dysregulated in alcohol dependence.[4][5][6] Preclinical studies in rats showed that this compound could reduce alcohol consumption and relapse-like behavior.[7]
Q2: Why did the clinical trials for this compound in alcohol relapse fail?
The primary reason for the failure of the this compound clinical trials was a lack of efficacy .[2][3] In a multicenter, randomized, double-blind, placebo-controlled trial, this compound did not demonstrate any significant benefit over placebo in preventing alcohol relapse among detoxified alcohol-dependent patients.[2][3] The trial was terminated prematurely after a futility analysis indicated a low probability of detecting a statistically significant effect if the study were to be completed.[2][3]
Q3: What were the primary and secondary endpoints of the failed clinical trial?
The primary endpoint for the clinical trial was the percentage of heavy drinking days .[2][3] A heavy drinking day was defined as the consumption of five or more standard drinks for men and four or more for women.[2] Secondary endpoints included other metrics of relapse-related drinking behavior such as the total number of drinks per day and the time to the first heavy drinking day.[2] There were no significant differences observed between the this compound and placebo groups for any of these endpoints.[2]
Q4: What was the dosing regimen for this compound in the clinical trial?
In the failed clinical trial, patients were administered 12 mg of this compound twice daily for a duration of 84 days.[2][3]
Q5: Were there any safety concerns with this compound in the clinical trial?
This compound was generally well-tolerated by the study participants, and no major safety issues were identified.[2][3] The most frequently reported side effects were fatigue, dizziness, and transient visual events.[2][3]
Troubleshooting Guide for AUD Drug Development
Issue: Promising preclinical results for a GlyT1 inhibitor are not translating to human clinical trials.
Possible Causes and Solutions:
-
Species-Specific Differences: The neurobiology of alcohol dependence and the pharmacokinetics of the drug may differ significantly between rodents and humans.
-
Recommendation: Conduct more extensive translational studies, including research with non-human primates, to bridge the gap between rodent models and human physiology.
-
-
Complexity of Human Alcohol Use Disorder: Preclinical models often do not fully capture the psychosocial and environmental factors that contribute to alcohol relapse in humans.
-
Recommendation: Future clinical trial designs could incorporate more comprehensive psychosocial support and consider patient stratification based on biomarkers or psychological profiles.
-
-
Dosing and Target Engagement: The dose used in the clinical trial may not have achieved the same level of GlyT1 inhibition or produced the same downstream effects as the doses used in animal studies.
-
Recommendation: Incorporate positron emission tomography (PET) imaging in early-phase clinical trials to confirm target engagement in the brain at various doses.
-
Data Presentation
Preclinical Efficacy of this compound in Rodent Models
| Study Type | Animal Model | Dosing | Key Findings | Reference |
| Alcohol Intake | Wistar rats | 1.5, 3, and 6 mg/kg (intraperitoneal) | Dose-dependent decrease in alcohol intake and preference. | --INVALID-LINK-- |
| Relapse Behavior | Wistar rats | 3 and 6 mg/kg (intraperitoneal) | Reduced compulsive, relapse-like alcohol drinking. | --INVALID-LINK-- |
Human Clinical Trial on Alcohol Relapse Prevention (NCT01149386)
| Treatment Group | Number of Participants (Intent-to-Treat) | Primary Endpoint: Percentage of Heavy Drinking Days | Outcome |
| This compound (12 mg twice daily) | 70 | Not significantly different from placebo | No evidence of efficacy |
| Placebo | 70 | Not significantly different from this compound | - |
| Note: The exact quantitative data for the primary endpoint were not publicly available in the reviewed literature; the outcome is based on the reported "no significant difference" between the groups.[2][3] |
Experimental Protocols
Preclinical Study of Alcohol Intake in Rats (Molander et al., 2007)
-
Subjects: Male Wistar rats.
-
Procedure:
-
Rats were given a choice between 6% (v/v) ethanol and water to establish baseline preference.
-
Animals were then subjected to a limited access paradigm (2.5 hours/day) to both fluids.
-
This compound (1.5, 3, or 6 mg/kg) or vehicle was administered intraperitoneally 40 minutes before the drinking session.
-
Ethanol and water consumption were measured to determine intake and preference.
-
Human Clinical Trial for Alcohol Relapse Prevention (de Bejczy et al., 2014)
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled.
-
Participants: 140 adult patients with a diagnosis of alcohol dependence who had recently undergone detoxification.
-
Inclusion Criteria (summary): Diagnosis of alcohol dependence according to DSM-IV criteria, abstinence from alcohol for at least 3 days but no more than 21 days before randomization.
-
Exclusion Criteria (summary): Significant medical or psychiatric conditions that could interfere with the study, use of other psychotropic medications.
-
Intervention: Participants were randomly assigned to receive either this compound (12 mg twice daily) or a matching placebo for 84 days.
-
Data Collection: Drinking data was collected using the Timeline Followback method.
Visualizations
Signaling Pathway of this compound in the Brain
Caption: Proposed mechanism of action of this compound in modulating alcohol relapse.
Experimental Workflow of the this compound Clinical Trial
Caption: Simplified workflow of the terminated this compound clinical trial for alcohol relapse.
Logical Relationship of Translational Failure
Caption: The disconnect between promising preclinical data and human clinical trial failure.
References
- 1. Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of the glycine transporter-1 inhibitor this compound for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Making sure you're not a bot! [gupea.ub.gu.se]
- 7. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding and Addressing Variability in Dopamine Response to Org 25935
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of Org 25935 on dopamine neurotransmission.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent dopamine release in the nucleus accumbens of rats treated with this compound. Is this a known issue?
A1: Yes, variability in the dopaminergic response to this compound is a documented phenomenon. Studies have consistently shown that only a subpopulation of rats exhibit a significant increase in accumbal dopamine levels following administration of this compound.[1][2] This has led to the classification of subjects as "responders" and "non-responders."
Q2: What is the proposed mechanism of action for this compound and how does it relate to dopamine release?
A2: this compound is a selective inhibitor of the glycine transporter 1 (GlyT-1).[3] By blocking GlyT-1, this compound increases extracellular glycine levels. The leading hypothesis is that this elevated glycine then acts on strychnine-sensitive glycine receptors in the nucleus accumbens, which in turn modulates the activity of dopaminergic neurons, leading to an increase in dopamine release in some individuals.[1][4] Evidence suggests this dopamine-activating effect is not mediated by NMDA receptors.[1][4]
Q3: What percentage of subjects are typically "responders" to this compound?
A3: The proportion of responders can vary between studies. One study reported that local perfusion of this compound in the nucleus accumbens resulted in approximately 54% of rats being classified as responders (7 out of 13).[1] Another study using systemic administration of this compound found responders in 52% and 38% of rats in two separate experiments.[2]
Q4: Are there any known factors that might predict whether a subject will be a "responder" or "non-responder"?
A4: The precise factors determining the "responder" status are not yet fully elucidated. However, potential sources of variability could include:
-
Genetic Polymorphisms: Variations in genes encoding for dopamine receptors (e.g., DRD2), transporters (e.g., SLC6A3), or enzymes involved in dopamine metabolism (e.g., COMT) can influence dopamine signaling and drug response.[5][6][7][8][9] While direct links to this compound response are not yet established, this is a significant area of investigation in pharmacology.
-
Baseline Neurochemical Differences: Pre-existing differences in the tonic activity of the mesolimbic dopamine system or the glycine system could influence the response to a GlyT-1 inhibitor.
-
Experimental Conditions: Factors such as stress, anesthesia, and the specific experimental protocol can all impact dopamine dynamics.
Troubleshooting Experimental Variability
Q1: My in vivo microdialysis results show high variability in basal dopamine levels between animals, even before this compound administration. What could be the cause?
A1: High variability in basal dopamine levels is a common challenge in microdialysis experiments. Potential causes and troubleshooting steps include:
-
Probe Implantation Trauma: The insertion of the microdialysis probe can cause tissue damage, which can alter local neurochemistry.[10][11]
-
Solution: Allow for a sufficient stabilization period (e.g., 2-3 hours) after probe implantation before collecting baseline samples. This allows the tissue to recover and for dopamine levels to stabilize.
-
-
Inconsistent Probe Placement: Minor variations in the stereotaxic coordinates for probe implantation can lead to sampling from slightly different subregions of the nucleus accumbens, which may have different dopamine dynamics.
-
Solution: Ensure precise and consistent stereotaxic surgery. Histologically verify probe placement at the end of each experiment.
-
-
Animal Stress: Stress is a potent modulator of the dopamine system.
-
Solution: Handle animals frequently before the experiment to habituate them to the procedure. Ensure a quiet and stable experimental environment.
-
Q2: I am using Fast-Scan Cyclic Voltammetry (FSCV) and am having trouble getting a stable dopamine signal. What are some common issues?
A2: FSCV is a powerful technique for measuring real-time dopamine release, but it is sensitive to a number of factors.[12][13]
-
Electrode Fouling: Adsorption of proteins and other molecules onto the carbon fiber electrode surface can reduce sensitivity.
-
Solution: Ensure proper electrode calibration before and after each experiment.[14] If sensitivity drops, the electrode may need to be replaced.
-
-
Background Current Drift: A stable background current is crucial for accurate dopamine measurement, as the signal is detected by subtracting the background.[15]
-
Distinguishing Dopamine from pH Changes: FSCV is sensitive to pH shifts, which can produce a signal that can be mistaken for dopamine.
-
Solution: Use principal component analysis or other advanced data analysis techniques to deconvolve the chemical signals and isolate the dopamine-specific component.[13]
-
Q3: How can I be sure that the changes I'm measuring are due to dopamine and not other neurochemicals?
A3: Several methods can be used to confirm the identity of the analyte being measured:
-
Pharmacological Confirmation:
-
For microdialysis, co-administer a dopamine transporter (DAT) inhibitor like GBR 12909. This should potentiate the signal if it is indeed dopamine.
-
Administer a dopamine synthesis inhibitor like alpha-methyl-p-tyrosine (AMPT) to deplete dopamine stores, which should abolish the signal.
-
-
Electrochemical Signature (FSCV): The cyclic voltammogram for dopamine has a characteristic shape with oxidation and reduction peaks at specific potentials (~+0.6 V and -0.2 V, respectively, at a scan rate of 400 V/s).[12] This signature can be used to distinguish dopamine from other electroactive species.
-
HPLC with Electrochemical Detection (HPLC-ED): For microdialysis samples, HPLC-ED provides excellent chemical resolution and can definitively identify and quantify dopamine.[4][16]
Data on Dopamine Response Variability to this compound
The following tables summarize the quantitative data on the variable dopamine response to this compound as reported in key studies.
Table 1: Dopamine Response to Local Perfusion of this compound in the Nucleus Accumbens
| Group | N | Peak Dopamine Increase (Mean %) |
| All Rats | 13 | 26% |
| Responders | 7 | 36% |
| Non-responders | 6 | No significant change |
Data adapted from Lidö et al., 2011.[1]
Table 2: Dopamine Response to Systemic Administration of this compound
| Experiment | Group | N | Peak Dopamine Increase (Mean %) |
| Experiment 1 | All Rats | 21 | 13% |
| Responders | 11 | 29% | |
| Non-responders | 10 | No significant change | |
| Experiment 2 | Responders | - | 2% (after ethanol) |
| Non-responders | - | 19% (after ethanol) | |
| Vehicle | - | 35% (after ethanol) |
Data adapted from Lidö et al., 2009.[2]
Experimental Protocols
Protocol 1: In Vivo Microdialysis with HPLC-ED for Measuring Dopamine in the Nucleus Accumbens
This protocol is a generalized procedure based on methodologies reported in studies of this compound.[2][4]
-
Animal Preparation and Surgery:
-
Male Wistar rats are anesthetized (e.g., with isoflurane).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula is implanted, targeting the nucleus accumbens. Stereotaxic coordinates are determined relative to bregma.
-
The cannula is secured with dental cement, and the animal is allowed to recover for a minimum of 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (e.g., 2 mm membrane length) is inserted through the guide cannula.
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).
-
A stabilization period of at least 120 minutes is allowed after probe insertion before sample collection begins.
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.
-
-
Drug Administration:
-
After establishing a stable baseline (e.g., 3-4 consecutive samples with less than 10% variation), this compound or vehicle is administered (e.g., intraperitoneally or through the microdialysis probe).
-
Sample collection continues for the duration of the experiment.
-
-
Dopamine Analysis (HPLC-ED):
-
Dialysate samples are injected into an HPLC system equipped with a reverse-phase C18 column.[16]
-
Dopamine is separated from other components in the sample.
-
Detection is achieved using an electrochemical detector with a glassy carbon working electrode set at an appropriate potential (e.g., +0.7 V) against an Ag/AgCl reference electrode.[16]
-
Dopamine concentration is quantified by comparing the peak height or area to that of known standards.
-
-
Data Analysis and Verification:
-
Dopamine levels are typically expressed as a percentage of the average baseline concentration.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced dopamine release.
Caption: Experimental workflow for in vivo microdialysis studies.
Caption: Troubleshooting decision tree for dopamine measurement variability.
References
- 1. A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The glycine reuptake inhibitor this compound interacts with basal and ethanol-induced dopamine release in rat nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ORG-25935 - Wikipedia [en.wikipedia.org]
- 4. A role for accumbal glycine receptors in modulation of dopamine release by the glycine transporter-1 inhibitor org25935 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polymorphisms of Dopamine Receptor Genes and Parkinson’s Disease: Clinical Relevance and Future Perspectives [mdpi.com]
- 6. Dopamine, Drug Addiction, & Personalized Medicine - Christopher T Smith.com [christophertsmith.com]
- 7. Frontiers | Polymorphisms in Dopaminergic Genes in Schizophrenia and Their Implications in Motor Deficits and Antipsychotic Treatment [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. protocols.io [protocols.io]
- 15. Sampling phasic dopamine signaling with fast-scan cyclic voltammetry in awake behaving rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
Optimizing Org 25935 dosage to minimize sedative effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Org 25935 dosage to minimize sedative side effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SCH-900435) is a selective inhibitor of the Glycine Transporter Type 1 (GlyT1).[1] GlyT1 is a protein, primarily located on glial cells in the central nervous system, responsible for the reuptake of glycine from the synaptic cleft.[2] By inhibiting GlyT1, this compound increases the extracellular concentration of glycine. This enhances signaling at both inhibitory glycine receptors (GlyRs) and the glycine co-agonist site of N-methyl-D-aspartate (NMDA) receptors, which are crucial for neurotransmission and synaptic plasticity.[2][3][4]
Q2: Why does this compound cause sedative effects?
The sedative or central nervous system (CNS) depressive effects of this compound are linked to its primary mechanism of action.[5] By increasing extracellular glycine, the compound enhances inhibitory neurotransmission. While modulation of NMDA receptors is often the therapeutic goal, the widespread increase in glycine can also lead to a general dampening of neuronal excitability, resulting in effects such as sedation, drowsiness, fatigue, and dizziness.[6][7][8]
Q3: Are the sedative effects of this compound consistent across all experimental models?
No, the sedative effects can vary significantly depending on the animal model and strain. For instance, one study reported that this compound induced strong CNS-depressive effects and sedation in Alko-Alcohol (AA) rats, while Wistar rats were less affected.[5] This highlights the importance of pharmacogenetic considerations and suggests that the therapeutic window for this compound may be narrow and model-dependent.[5][7] Researchers should carefully select their animal model and be aware of potential strain-specific sensitivities.
Troubleshooting Guide
Problem 1: My animals appear overly sedated after administering this compound. What steps can I take?
Observing excessive sedation is a common challenge. The following diagram and steps outline a logical approach to troubleshoot this issue.
Caption: Troubleshooting logic for managing excessive sedation.
Recommended Actions:
-
Dose Reduction: The most direct approach is to lower the dose. Studies have used a range of doses (e.g., 1.5, 3, and 6 mg/kg in rats), observing dose-dependent effects.[2] A 25-50% reduction is a reasonable starting point for your next experimental group.
-
Evaluate Administration Timing: The peak effect of this compound after intraperitoneal (i.p.) injection is expected around 40-50 minutes, with elevated glycine levels lasting for about 2.5 hours at a 6 mg/kg dose.[2][9] Consider whether your behavioral assessment coincides with the peak plasma concentration and adjust timing if necessary.
-
Acclimatization and Habituation: Ensure animals are thoroughly habituated to handling, injection procedures, and the testing environment. Stress can potentiate sedative effects.
-
Consider Tolerance: Some studies have noted that tolerance to the sedative effects (but not the therapeutic effects) may develop with chronic administration.[2] If your experimental design involves repeated dosing, monitor for changes in sedation over time.
Problem 2: How can I quantitatively measure sedation to establish a therapeutic window?
Relying on gross observation alone is insufficient. A battery of quantitative behavioral tests is recommended to precisely define the dose at which sedative effects emerge versus the dose that produces the desired therapeutic effect.
| Assessment Method | Description | Key Parameters Measured | Considerations |
| Open Field Test | The animal is placed in an open arena and its movement is tracked automatically. Sedation typically reduces overall activity. | Total distance traveled, rearing frequency, time spent in the center vs. periphery.[10] | Highly sensitive to general CNS depression. Requires a controlled, low-stimulus environment. |
| Rotarod Test | Measures motor coordination and balance by assessing the time an animal can remain on a rotating rod.[11] | Latency to fall from the rotating rod. | A direct measure of motor impairment, which is a key component of sedation. Requires pre-training animals. |
| Righting Reflex | The animal is placed on its back, and the time it takes to return to an upright position is measured. | Loss of or delay in the righting reflex indicates a significant level of sedation.[12] | A simple but powerful indicator of deeper levels of sedation or hypnosis. |
| Indirect Observation | Monitoring of behaviors that can be secondarily affected by sedation. | Changes in food and water intake, reduction in grooming or nesting behavior.[2][5] | Less specific but can provide valuable supporting data in chronic studies. |
Problem 3: I am not seeing a therapeutic effect after reducing the dose to minimize sedation. What should I do?
This indicates that the therapeutic window for this compound in your specific model and for your desired endpoint may be very narrow.[5]
Caption: Workflow for identifying an optimal dose of this compound.
Alternative Strategies:
-
Continuous Infusion: Bolus injections (like i.p.) lead to high peak concentrations (Cmax) that can drive side effects. Using a method like a subcutaneous osmotic pump can provide continuous, steady-state exposure, which may maintain therapeutic levels while avoiding the Cmax associated with sedation.[13]
-
Re-evaluate the Animal Model: As noted, sensitivity to this compound is strain-dependent.[5] If your current model is highly sensitive, switching to a different strain (e.g., Wistar rat) may provide a wider therapeutic window.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources permit, conduct a PK/PD study. Correlating plasma and brain concentrations of this compound with the onset and magnitude of both therapeutic and sedative effects can help in designing a more refined dosing regimen.
Experimental Protocols & Data
Summary of Preclinical Dosages
The following table summarizes doses used in preclinical rodent studies and their observed effects to guide your experimental design.
| Dose (Route) | Animal Model | Key Findings | Sedative Effects Noted | Reference |
| 1.5, 3, 6 mg/kg (i.p.) | Wistar Rats | Dose-dependent decrease in ethanol intake; 6 mg/kg was most effective. | Slight sedative effect (decreased water intake) noted early in treatment at 6 mg/kg, with tolerance developing over time. | [2][14] |
| 3, 6 mg/kg (i.p.) | Wistar vs. AA Rats | 6 mg/kg reduced alcohol intake in Wistar rats; 3 mg/kg did not. | Strong CNS-depressive effects and sedation observed in AA rats, leading to their withdrawal from the study. | [5] |
| 6 mg/kg (i.p.) | Wistar Rats | Expected to increase striatal glycine levels by 50-80% for ~2.5 hours. | Noted as "behaviourally unaffected" by gross observation in one study. | [2] |
| 10 mg/kg (i.p.) | Rats | Elevates dialysate glycine levels by ~130%. | Not specified, but higher doses are associated with more side effects. | [9] |
Protocol 1: Locomotor Activity Assessment (Open Field Test)
This protocol is used to assess general activity levels and anxiety-like behavior, which are often reduced by sedative compounds.
Objective: To quantify the effect of this compound on spontaneous motor activity.
Materials:
-
Open field arena (e.g., 40x40x40 cm, made of non-reflective material).
-
Video camera mounted above the arena.
-
Automated tracking software.
-
This compound solution and vehicle control.
Methodology:
-
Habituation: Acclimatize animals to the testing room for at least 1 hour before the experiment. The arena should be cleaned thoroughly with 70% ethanol between each animal to eliminate olfactory cues.
-
Administration: Administer this compound or vehicle via the intended route (e.g., i.p.). A typical pre-treatment time for i.p. injection is 40 minutes.[9][14]
-
Testing: Gently place the animal in the center of the arena and leave the room.
-
Recording: Record the animal's activity for a set period, typically 15-30 minutes.[10]
-
Analysis: Use the tracking software to analyze key parameters:
-
Total Distance Traveled: A primary measure of overall locomotion.
-
Rearing: Number of times the animal stands on its hind legs.
-
Time in Center: A measure that can be related to anxiety-like behavior.
-
-
Interpretation: A significant decrease in total distance traveled and rearing frequency in the this compound group compared to the vehicle group is indicative of a sedative effect.
Protocol 2: Motor Coordination Assessment (Rotarod Test)
This protocol directly assesses motor impairment, a key component of sedation.[11]
Objective: To measure the effect of this compound on motor coordination and balance.
Materials:
-
Rotarod apparatus for rats or mice.
-
This compound solution and vehicle control.
Methodology:
-
Training:
-
In the days preceding the experiment, train the animals on the rotarod.
-
Place the animals on the rod at a low, constant speed (e.g., 4-5 RPM) for several trials until they can consistently remain on it for a criterion time (e.g., 60-120 seconds).
-
Animals that fail to meet the criterion should be excluded from the study.
-
-
Baseline Measurement: On the test day, record a baseline performance for each animal before any injections.
-
Administration: Administer this compound or vehicle.
-
Testing: At the time of expected peak effect (e.g., 40 minutes post-i.p. injection), place the animal back on the rotarod.
-
Use an accelerating protocol (e.g., increasing from 4 to 40 RPM over 5 minutes).
-
Record the latency to fall or until the animal passively rotates with the rod for two consecutive revolutions.
-
Perform 2-3 trials per animal with a short inter-trial interval.
-
-
Analysis: Compare the average latency to fall between the drug-treated and vehicle-treated groups.
-
Interpretation: A significantly shorter latency to fall in the this compound group indicates impaired motor coordination and a sedative-like effect.
References
- 1. ORG-25935 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 4. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 5. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of the glycine transporter-1 inhibitor this compound for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A randomised trial of the effect of the glycine reuptake inhibitor this compound on cognitive performance in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Further characterization of the GlyT-1 inhibitor Org25935: anti-alcohol, neurobehavioral, and gene expression effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Mouse as a Model Organism for Assessing Anesthetic Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Long-term application of glycine transporter inhibitors acts antineuropathic and modulates spinal N-methyl-D-aspartate receptor subunit NR-1 expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The glycine reuptake inhibitor this compound decreases ethanol intake and preference in male wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Placebo-Controlled Trial Designs for Cognitive Enhancement: A Comparative Analysis of Org 25935 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of placebo-controlled trial designs for cognitive enhancement, focusing on the glycine reuptake inhibitor (GlyT1) Org 25935 and alternative compounds. The information is intended to inform the design of future clinical studies in cognition. We will delve into the experimental data, detailed methodologies, and underlying mechanisms of action for this compound and comparator drugs, offering a comprehensive resource for researchers in the field.
Executive Summary
This compound, a selective GlyT1 inhibitor, was developed to enhance cognitive function by modulating glutamatergic neurotransmission. Clinical trials have investigated its efficacy in both healthy volunteers and patient populations, primarily those with schizophrenia, with cognitive impairment being a key focus. This guide compares the trial design and outcomes of this compound with other GlyT1 inhibitors, such as PF-03463275 and BI 425809, and with a cognitive enhancer acting through a different mechanism, modafinil. While this compound showed limited efficacy in improving cognition in healthy volunteers, other compounds, particularly BI 425809, have demonstrated pro-cognitive effects in individuals with schizophrenia in Phase 2 trials. However, subsequent Phase 3 trials for BI 425809 (iclepertin) did not meet their primary endpoints. This highlights the complexities of translating preclinical promise to clinical efficacy in cognitive enhancement.
Comparative Analysis of Placebo-Controlled Trials
The following tables summarize the design and outcomes of key placebo-controlled trials for this compound and comparator cognitive enhancers.
Table 1: Trial Design Comparison
| Parameter | This compound (Healthy Volunteers) | This compound (Schizophrenia) | PF-03463275 (Schizophrenia) | BI 425809 (Schizophrenia) | Modafinil (Healthy Volunteers) |
| Study ID | Christmas et al., 2014 | GIANT Trial (Schoemaker et al., 2014) | NCT01911676 | NCT02832037 (Fleischhacker et al., 2021) | Turner et al., 2003 |
| Design | Randomized, double-blind, parallel-group | Randomized, double-blind, placebo-controlled | Randomized, double-blind, crossover | Randomized, double-blind, parallel-group | Randomized, double-blind, between-subjects |
| Population | 32 healthy male volunteers | 215 individuals with schizophrenia and predominant negative symptoms | 71 individuals with schizophrenia | 509 individuals with schizophrenia | 60 healthy young adult males |
| Dosage | Single 12 mg dose | 4-8 mg BID or 12-16 mg BID | 40 mg or 60 mg BID | 2, 5, 10, or 25 mg once daily | Single 100 mg or 200 mg dose |
| Duration | Single day | 12 weeks | Two 5-week periods with washout | 12 weeks | Single day |
| Primary Outcome | Cognitive performance (manikin task, digit span, verbal memory) | Change in Scale for Assessment of Negative Symptoms (SANS) composite score | Change in MATRICS Consensus Cognitive Battery (MCCB) composite score | Change in MCCB overall composite T-score | Performance on a battery of neuropsychological tests |
Table 2: Cognitive Outcome Comparison
| Cognitive Domain | This compound (Healthy Volunteers) | This compound (Schizophrenia) | PF-03463275 (Schizophrenia) | BI 425809 (Schizophrenia) | Modafinil (Healthy Volunteers) |
| Overall Cognition | No significant effect[1][2] | No significant improvement on majority of cognitive domains[3] | No greater improvement compared to cognitive training alone[4][5] | Significant improvement at 10 mg and 25 mg (effect size ~0.3)[6][7] | Selective improvements |
| Working Memory | No significant effect on digit span[1][2] | Not specified as a primary outcome | No significant augmentation of cognitive training effects[4] | Improvement observed[6] | Significant improvement in digit span[3][8] |
| Attention/Vigilance | No significant effect on reaction time[1][2] | Not specified as a primary outcome | Not specified | Not specified | Subjects reported feeling more alert and attentive[3][8] |
| Verbal Memory | No significant effect[1][2] | Not specified as a primary outcome | Not specified | Not specified | No significant effect on paired associates learning[3][8] |
| Visual Memory | Not assessed | Not specified as a primary outcome | Not specified | Not specified | Significant improvement in visual pattern recognition memory[3][8] |
| Executive Function | No significant effect on learning in manikin task[1][2] | Not specified as a primary outcome | Not specified | Not specified | Significant improvement in spatial planning and stop-signal reaction time[3][8] |
Signaling Pathways and Mechanisms of Action
Glycine Transporter 1 (GlyT1) Inhibition
This compound, PF-03463275, and BI 425809 are all inhibitors of the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting this transporter, these drugs increase the synaptic concentration of glycine. Glycine is an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and learning and memory. Enhanced activation of NMDA receptors is the proposed mechanism for the cognitive-enhancing effects of GlyT1 inhibitors.
Modafinil's Mechanism of Action
The precise mechanism of action of modafinil is not fully elucidated, but it is known to have effects on multiple neurotransmitter systems. It is a weak dopamine reuptake inhibitor and also increases synaptic levels of norepinephrine, serotonin, glutamate, and histamine, while decreasing GABA levels. Its wake-promoting and cognitive-enhancing effects are thought to be primarily mediated by its actions in the hypothalamus and amygdala.
Experimental Protocols
Placebo-Controlled Trial in Healthy Volunteers (based on Christmas et al., 2014)
-
Participant Recruitment: Healthy male volunteers aged 18-45 years were recruited. Participants underwent a full medical screening, including blood tests and an electrocardiogram (ECG), to ensure they met the inclusion criteria.
-
Randomization and Blinding: Participants were randomly assigned in a double-blind fashion to receive a single oral dose of either 12 mg this compound or a matching placebo.
-
Cognitive Assessment: A battery of cognitive tests was administered at a set time point post-dose. This included:
-
Manikin Task: To assess spatial processing and reaction time.
-
Digit Span: To evaluate working memory.
-
Verbal Memory Tests: To assess immediate and delayed recall.
-
-
Safety and Tolerability: Systematic assessments of cardiovascular parameters (heart rate, blood pressure) and adverse events were conducted throughout the trial.
-
Data Analysis: The primary analysis compared the performance on the cognitive tests between the this compound and placebo groups using appropriate statistical tests (e.g., t-tests or ANOVA).
Placebo-Controlled Trial in Schizophrenia (based on Fleischhacker et al., 2021)
-
Participant Recruitment: Outpatients aged 18-50 years with a diagnosis of schizophrenia, who were on stable antipsychotic medication, were enrolled.
-
Randomization and Blinding: Participants were randomly assigned to receive once-daily oral doses of BI 425809 (2, 5, 10, or 25 mg) or placebo in a double-blind manner for 12 weeks.
-
Cognitive Assessment: The primary efficacy endpoint was the change from baseline in the MATRICS Consensus Cognitive Battery (MCCB) overall composite T-score at week 12. The MCCB assesses seven cognitive domains: speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem solving, and social cognition.
-
Safety and Tolerability: Adverse events were monitored and recorded throughout the 12-week treatment period.
-
Data Analysis: The change from baseline in the MCCB overall composite score was analyzed using mixed-model for repeated measures (MMRM) to compare each BI 425809 dose group with the placebo group.
Experimental Workflow Diagram
Conclusion
The development of cognitive enhancers presents significant challenges, as evidenced by the mixed results of placebo-controlled trials for compounds like this compound. While the theoretical basis for GlyT1 inhibition as a pro-cognitive strategy is sound, clinical translation has proven difficult. The modest success of BI 425809 in a Phase 2 trial, followed by the lack of confirmation in Phase 3, underscores the need for refined trial designs, potentially including more homogenous patient populations, optimized dosing, and longer treatment durations. Comparing the trial designs and outcomes of different cognitive enhancers, including those with distinct mechanisms of action like modafinil, provides valuable insights for future research. The detailed protocols and workflow diagrams presented in this guide are intended to serve as a practical resource for scientists and clinicians working to advance the field of cognitive enhancement.
References
- 1. A randomised trial of the effect of the glycine reuptake inhibitor this compound on cognitive performance in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Randomized Controlled Trial of the Glycine Transporter 1 Inhibitor PF-03463275 to Enhance Cognitive Training and Neuroplasticity in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Randomized controlled trial of the glycine transporter 1 inhibitor PF-03463275 to enhance cognitive training and neuroplasticity in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of the novel glycine transporter inhibitor BI 425809 once daily in patients with schizophrenia: a double-blind, randomised, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cognitive enhancing effects of modafinil in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Org 25935's Effect on Glycine Levels Using a Selective Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of Org 25935, a potent and selective inhibitor of the Glycine Transporter 1 (GlyT1).[1][2] The primary action of this compound is to block the reuptake of glycine from the synaptic cleft, thereby increasing extracellular glycine concentrations.[3][4] This elevation of glycine can potentiate neurotransmission at N-methyl-D-aspartate (NMDA) receptors, where glycine acts as an essential co-agonist.[3][5]
To rigorously validate that the functional effects of this compound are mediated by this increase in glycine and subsequent NMDA receptor modulation, a selective antagonist for the glycine binding site of the NMDA receptor is employed. This approach allows for the dissociation of the primary effect (increased glycine) from the secondary, functional consequence (NMDA receptor potentiation). A suitable and frequently used antagonist for this purpose is L-701,324, a selective antagonist for the NMDA receptor glycine site.[3][6]
Signaling Pathway and Validation Logic
The core principle of this validation strategy is to demonstrate that this compound first increases extracellular glycine, which then enhances NMDA receptor activity. A selective antagonist should block the enhancement of NMDA receptor activity without preventing the initial rise in glycine levels.
Caption: Mechanism of this compound and antagonist validation.
Experimental Validation Workflow
A two-part experimental approach is recommended: first, directly measure the effect of this compound on extracellular glycine levels; second, assess the functional consequences at the NMDA receptor and the ability of a selective antagonist to block these consequences.
Caption: Two-phase experimental workflow for validation.
Experimental Protocols
In Vivo Microdialysis for Extracellular Glycine Quantification
This protocol measures real-time changes in extracellular glycine concentrations in the brain of a freely moving animal.[7][8]
-
Objective: To quantify the increase in extracellular glycine following systemic administration of this compound.
-
Procedure:
-
Animal Surgery: Anesthetize a male Wistar rat and stereotaxically implant a microdialysis guide cannula targeting a brain region rich in NMDA receptors, such as the striatum or nucleus accumbens.[3] Allow for a 48-hour recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., 2-4 mm membrane) into the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[9]
-
Baseline Collection: After a 90-120 minute equilibration period, collect dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of extracellular glycine.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, intraperitoneally).
-
Post-Treatment Collection: Continue collecting dialysate samples for at least 120-180 minutes post-injection.
-
Analysis: Analyze glycine concentrations in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[10][11]
-
-
Control Groups: Include a vehicle-treated control group and a group co-administered with this compound and the antagonist L-701,324 to confirm the antagonist does not interfere with glycine transport.
Electrophysiology for Functional Validation
This protocol measures NMDA receptor-mediated currents in acute brain slices to assess the functional impact of elevated glycine and its blockade by an antagonist.[12][13]
-
Objective: To demonstrate that this compound potentiates NMDA receptor currents and that this potentiation is blocked by a selective glycine-site antagonist.
-
Procedure:
-
Slice Preparation: Prepare acute coronal brain slices (300-400 µm) containing the region of interest (e.g., hippocampus or striatum) from a rodent.
-
Recording: Perform whole-cell patch-clamp recordings from neurons within the slice.
-
Isolate NMDA Currents: Pharmacologically isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs). This is typically achieved by holding the neuron at a depolarized potential (e.g., +40 mV) in the presence of an AMPA receptor antagonist (e.g., NBQX) and a GABA-A receptor antagonist (e.g., picrotoxin).[14]
-
Baseline Recording: Record baseline NMDA-EPSCs evoked by electrical stimulation of afferent pathways.
-
This compound Application: Bath-apply this compound (e.g., 1 µM) to the slice and record the change in NMDA-EPSC amplitude. An increase in amplitude is expected.
-
Antagonist Application: Co-apply the selective NMDA glycine-site antagonist L-701,324 (e.g., 10 µM) with this compound.
-
Analysis: Measure the NMDA-EPSC amplitude under each condition. The potentiation observed with this compound should be reversed or significantly reduced by the co-application of L-701,324.[6][15]
-
Data Presentation and Comparison
The quantitative data from these experiments should be summarized for clear comparison. The expected outcomes will validate the proposed mechanism of action.
Table 1: Effect of this compound on Extracellular Glycine Levels (Microdialysis Data)
| Treatment Group | Baseline Glycine (% of Baseline) | Peak Glycine after Treatment (% of Baseline) |
| Vehicle Control | 100 ± 5% | 105 ± 8% |
| This compound | 100 ± 6% | 150 ± 12% |
| This compound + L-701,324 | 100 ± 7% | 145 ± 15% |
*p < 0.05 compared to baseline. Data are representative examples. Interpretation: This table should demonstrate that this compound significantly increases extracellular glycine.[16] Crucially, the co-administration of the NMDA antagonist L-701,324 does not prevent this increase, indicating the antagonist acts downstream and does not interfere with the GlyT1 transporter itself.[3]
Table 2: Functional Effect on NMDA Receptor Currents (Electrophysiology Data)
| Experimental Condition | NMDA-EPSC Amplitude (% of Baseline) |
| Baseline | 100 ± 4% |
| This compound | 140 ± 9% * |
| This compound + L-701,324 | 108 ± 7%# |
*p < 0.05 compared to baseline. #p < 0.05 compared to this compound alone. Data are representative examples. Interpretation: This table should show that this compound potentiates NMDA receptor currents.[14] This effect is reversed by the glycine-site antagonist L-701,324, confirming that the potentiation is mediated by increased glycine acting on the NMDA receptor.[15]
Conclusion
By employing a selective antagonist in conjunction with direct neurochemical and functional measurements, researchers can rigorously validate the mechanism of this compound. This two-pronged approach, demonstrating both an increase in extracellular glycine and a subsequent, reversible potentiation of NMDA receptor function, provides strong evidence for the drug's intended pathway of action. This validation is a critical step in the preclinical and clinical development of GlyT1 inhibitors for various CNS disorders.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ORG-25935 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A Role for Accumbal Glycine Receptors in Modulation of Dopamine Release by the Glycine Transporter-1 Inhibitor Org25935 [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 8. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrophysiological Investigation of NMDA Current Properties in Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Org24598, a Selective Glycine Transporter 1 (GlyT1) Inhibitor, Reverses Object Recognition and Spatial Memory Impairments Following Binge-like Ethanol Exposure in Rats [mdpi.com]
- 16. Alterations in brain extracellular dopamine and glycine levels following combined administration of the glycine transporter type-1 inhibitor Org-24461 and risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjunctive Org 25935 and Atypical Antipsychotics: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comparative overview of the adjunctive use of the glycine transporter type 1 (GlyT1) inhibitor, Org 25935, with atypical antipsychotics for the treatment of schizophrenia. This document summarizes the available clinical trial data, details the experimental protocols of the key clinical study, and visualizes the proposed signaling pathways.
Performance Comparison: Clinical Efficacy and Safety
The primary evidence for the adjunctive use of this compound with atypical antipsychotics comes from the Glycine Transporter Inhibitor in the Adjunctive Treatment of Negative Symptoms in Schizophrenia (GIANT) trial. This large-scale, randomized, double-blind, placebo-controlled study was designed to evaluate the efficacy and safety of this compound in patients with predominant, persistent negative symptoms of schizophrenia who were already stabilized on a second-generation (atypical) antipsychotic.
The trial did not demonstrate a statistically significant benefit of this compound over placebo in improving the negative symptoms of schizophrenia.
Key Efficacy and Safety Data from the GIANT Trial
| Outcome Measure | Placebo | This compound (4-8 mg BID) | This compound (12-16 mg BID) | p-value vs. Placebo |
| Change from Baseline in SANS Composite Score | - | Not Significantly Different | Not Significantly Different | > 0.05 |
| Change from Baseline in PANSS Total Score | - | Not Significantly Different | Not Significantly Different | > 0.05 |
| Change from Baseline in PANSS Negative Subscale Score | - | Not Significantly Different | Not Significantly Different | > 0.05 |
| Change from Baseline in CNS Vital Signs Neurocognitive Battery | - | Not Significantly Different | Not Significantly Different | > 0.05 |
| Common Adverse Events | - | Dizziness, Drowsiness | Dizziness, Drowsiness | - |
| Serious Adverse Events | - | Comparable to Placebo | Comparable to Placebo | - |
BID: twice daily; SANS: Scale for the Assessment of Negative Symptoms; PANSS: Positive and Negative Syndrome Scale; CNS: Central Nervous System.
Experimental Protocols
The GIANT Trial (NCT00725075)
Objective: To evaluate the efficacy and safety of two fixed-dose ranges of this compound compared with placebo as an adjunctive treatment to a stable dose of a second-generation antipsychotic in subjects with predominant, persistent negative symptoms of schizophrenia.
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
Participants: Adult patients (18-65 years) with a diagnosis of schizophrenia (DSM-IV criteria) and predominant, persistent negative symptoms, who were clinically stabilized on a second-generation antipsychotic for at least 3 months.
Intervention:
-
Group 1: Placebo, administered orally twice daily for 12 weeks.
-
Group 2: this compound, 4-8 mg, administered orally twice daily for 12 weeks.
-
Group 3: this compound, 12-16 mg, administered orally twice daily for 12 weeks.
Primary Outcome Measure:
-
Mean change from baseline in the Scale for the Assessment of Negative Symptoms (SANS) composite score at week 12.
Secondary Outcome Measures:
-
Mean change from baseline in the Positive and Negative Syndrome Scale (PANSS) total and subscale scores.
-
Mean change from baseline on a computerized cognitive test battery (CNS Vital Signs).
-
Safety and tolerability, assessed by adverse event reporting, clinical laboratory tests, vital signs, and electrocardiograms.
Signaling Pathways and Mechanisms of Action
Proposed Mechanism of Action of this compound
This compound is a selective inhibitor of the glycine transporter type 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. By inhibiting GlyT1, this compound increases the extracellular concentration of glycine, which can then act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor. The hypofunction of NMDA receptors is a leading hypothesis for the pathophysiology of schizophrenia, particularly the negative and cognitive symptoms. By enhancing NMDA receptor function, this compound was hypothesized to ameliorate these symptoms.
Mechanism of Action of Atypical Antipsychotics
Atypical antipsychotics have a broader receptor binding profile than typical antipsychotics. Their primary mechanism of action is thought to involve a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism. The blockade of D2 receptors in the mesolimbic pathway is believed to be responsible for their antipsychotic effects on positive symptoms. The 5-HT2A receptor antagonism is thought to contribute to a lower incidence of extrapyramidal side effects and may have some efficacy in improving negative and cognitive symptoms by increasing dopamine release in the prefrontal cortex.
Conclusion
Based on the available evidence from the GIANT trial, adjunctive treatment with this compound did not demonstrate efficacy in improving the negative or cognitive symptoms of schizophrenia in patients already treated with atypical antipsychotics. While the rationale for targeting the NMDA receptor via GlyT1 inhibition remains a compelling area of research, this particular agent did not translate into clinical benefit in this context. Atypical antipsychotics continue to be the standard of care, with their efficacy primarily attributed to their effects on dopamine and serotonin systems. Future research may explore other modulators of the glutamatergic system or different patient populations to identify potential adjunctive therapeutic strategies for the complex symptoms of schizophrenia.
A Comparative Analysis of Org 25935 and Acamprosate in the Management of Alcohol Consumption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Org 25935 and acamprosate, two pharmacological agents with distinct mechanisms of action that have been investigated for their potential to reduce alcohol consumption. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes key pathways to offer an objective resource for the scientific community.
Executive Summary
Acamprosate, an approved medication for alcohol use disorder, modulates the glutamatergic and GABAergic systems to restore neuronal balance disrupted by chronic alcohol exposure. In contrast, this compound, an investigational compound, acts as a selective glycine transporter 1 (GlyT-1) inhibitor, thereby increasing synaptic glycine levels and indirectly modulating glutamatergic neurotransmission. Preclinical studies demonstrated the potential of this compound in reducing alcohol intake in animal models. However, these promising preclinical findings did not translate into efficacy in a human clinical trial, which was ultimately terminated for futility. Acamprosate, on the other hand, has a more established, albeit moderate, clinical efficacy in promoting abstinence and reducing relapse in alcohol-dependent individuals.
Data Presentation: A Comparative Overview
The following tables summarize the key pharmacological features and clinical/preclinical outcomes for this compound and acamprosate.
Table 1: Pharmacological and Mechanistic Profile
| Feature | This compound | Acamprosate |
| Primary Mechanism of Action | Selective inhibitor of glycine transporter 1 (GlyT-1)[1] | Modulator of N-methyl-D-aspartate (NMDA) and gamma-aminobutyric acid (GABA) type A receptors[2][3][4] |
| Effect on Neurotransmitters | Increases extracellular glycine levels[5] | Restores the balance between glutamate and GABA neurotransmission[4][6] |
| Molecular Target | Glycine Transporter 1 (GlyT-1)[1] | NMDA receptors, GABA-A receptors[2][3] |
Table 2: Preclinical Efficacy in Animal Models
| Parameter | This compound (in rats) | Acamprosate (in rats) |
| Effect on Alcohol Intake | Dose-dependent decrease in ethanol intake and preference[7][8] | Decreased ethanol self-administration[9] |
| Effect on Relapse-like Behavior | Reduces compulsive relapse-like drinking | Decreases reinstatement of alcohol-seeking behavior |
| Noted Side Effects | Sedative effects at higher doses in certain rat strains[10] | Generally well-tolerated in preclinical models |
Table 3: Clinical Efficacy and Safety in Humans
| Parameter | This compound | Acamprosate |
| Primary Clinical Outcome | No significant difference from placebo in preventing alcohol relapse[5][11] | Significantly reduced risk of returning to any drinking and increased cumulative abstinence duration compared to placebo[4] |
| Effect on Heavy Drinking Days | No significant difference from placebo[5][11] | No more efficacious than placebo in reducing heavy drinking days[4] |
| Commonly Reported Side Effects | Fatigue, dizziness, transient visual events[5][11] | Diarrhea, nausea, abdominal pain, pruritus[3] |
| Clinical Trial Status | Trial stopped for futility[5][11] | Approved for the treatment of alcohol dependence[4] |
Experimental Protocols
Key Preclinical Experiment: this compound in a Rat Model of Alcohol Consumption
This protocol is based on studies investigating the effect of this compound on voluntary ethanol consumption in Wistar rats[7][8].
-
Animals: Male Wistar rats were used.
-
Housing and Acclimation: Animals were individually housed with a 12-hour light/dark cycle. They were given a period of acclimatization to the housing conditions.
-
Induction of Alcohol Preference: Rats were given continuous access to one bottle of 6% (v/v) ethanol and one bottle of water to establish a baseline preference for alcohol.
-
Experimental Design: A two-bottle free-choice paradigm with limited access was employed. For 2.5 hours daily, rats were presented with the choice of drinking either the 6% ethanol solution or water.
-
Drug Administration: this compound or a vehicle control was administered via intraperitoneal (i.p.) injection approximately 40 minutes before the start of the drinking session[7][8]. Various doses were tested to determine a dose-response relationship.
-
Data Collection: The volume of ethanol and water consumed was measured daily to the nearest 0.1 ml. From these measurements, ethanol intake (g/kg body weight) and ethanol preference (%) were calculated.
-
Statistical Analysis: Data were analyzed using appropriate statistical methods, such as repeated measures ANOVA, to compare the effects of this compound treatment with the vehicle control over time.
Key Clinical Trial Design: Acamprosate for Alcohol Dependence
The following outlines a typical methodology for a randomized, double-blind, placebo-controlled trial evaluating the efficacy of acamprosate in alcohol-dependent patients[4][10].
-
Participants: Adult patients diagnosed with alcohol dependence according to DSM-IV criteria who had undergone detoxification and were abstinent at the start of the trial.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled design was used.
-
Randomization: Patients were randomly assigned to receive either acamprosate or a matching placebo.
-
Treatment: The typical dosage of acamprosate was 1998 mg/day (e.g., two 333 mg tablets three times daily) for a duration of several months to a year[12]. All participants also received psychosocial therapy as a standard of care.
-
Primary Outcome Measures:
-
Time to first heavy drinking day (relapse).
-
Percentage of abstinent days.
-
Cumulative abstinence duration.
-
-
Secondary Outcome Measures:
-
Percentage of heavy drinking days.
-
Self-reported craving for alcohol.
-
Biomarkers of alcohol consumption (e.g., gamma-glutamyl transferase).
-
-
Data Collection: Alcohol consumption was typically assessed using the Timeline Followback (TLFB) method. Craving was measured using validated scales.
-
Statistical Analysis: Survival analysis (e.g., Kaplan-Meier curves and Cox proportional hazards models) was used to analyze time-to-relapse data. Mixed-effects models or generalized estimating equations were used to analyze longitudinal drinking data.
Visualizations: Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of this compound and acamprosate.
Caption: Comparative experimental workflows for preclinical and clinical studies.
References
- 1. Effects of acamprosate on attentional set-shifting and cellular function in the prefrontal cortex of chronic alcohol-exposed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trial methods - Adjunctive Medication Management and Contingency Management to enhance adherence to acamprosate for alcohol dependence: the ADAM trial RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Acamprosate for treatment of alcohol dependence: mechanisms, efficacy, and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of the glycine transporter-1 inhibitor this compound for the prevention of relapse in alcohol-dependent patients: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Intravenous self-administration of alcohol in rats-problems with translation to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acamprosate and naltrexone treatment effects on ethanol and sucrose seeking and intake in ethanol-dependent and nondependent rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relapse prevention by acamprosate. Results from a placebo-controlled study on alcohol dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. recoveryanswers.org [recoveryanswers.org]
- 12. esmed.org [esmed.org]
Org 25935 interaction with ketamine: validation of NMDA receptor modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Org 25935 and ketamine, focusing on their interaction and modulation of the N-methyl-D-aspartate (NMDA) receptor. The information presented is supported by experimental data to facilitate objective evaluation for research and drug development purposes.
Introduction
Understanding the intricate mechanisms of N-methyl-D-aspartate (NMDA) receptor modulation is paramount in the development of novel therapeutics for a range of neurological and psychiatric disorders. Ketamine, a non-competitive NMDA receptor antagonist, has well-documented anesthetic, analgesic, and, more recently, rapid-acting antidepressant effects. However, its clinical utility is often limited by psychotomimetic side effects. This compound, a selective glycine transporter 1 (GlyT1) inhibitor, represents an alternative approach to NMDA receptor modulation. By increasing the synaptic availability of the NMDA receptor co-agonist glycine, this compound has been investigated for its potential to counteract the psychotomimetic effects of ketamine and as a therapeutic agent for conditions like schizophrenia.[1] This guide delves into the comparative pharmacology, mechanism of action, and experimental validation of the interaction between this compound and ketamine at the NMDA receptor.
Mechanism of Action
Ketamine acts as a non-competitive antagonist at the NMDA receptor. It enters the ion channel when it is in an open state and binds to a site within the pore, physically blocking the influx of ions.[2] This "open-channel blockade" is voltage-dependent and results in an inhibition of glutamatergic neurotransmission.[3]
This compound , in contrast, does not directly bind to the NMDA receptor. Instead, it inhibits the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine from the synaptic cleft.[4] This inhibition leads to an increase in extracellular glycine concentrations. Glycine is an obligatory co-agonist at the NMDA receptor, meaning its binding to the GluN1 subunit is required for receptor activation by glutamate. By increasing glycine availability, this compound potentiates NMDA receptor function, thereby offering a modulatory mechanism to counteract the antagonistic effects of ketamine.
dot
Figure 1: Signaling pathways of Ketamine and this compound.
Comparative Pharmacological Data
The following tables summarize the quantitative data for this compound, ketamine, and other relevant GlyT1 inhibitors for comparative analysis.
Table 1: Glycine Transporter 1 (GlyT1) Inhibitors - In Vitro Potency
| Compound | Target | IC50 (nM) | Ki (nM) | Species | Reference |
| This compound | GlyT1 | 100 - 162 | - | Rat, Human | [5] |
| Bitopertin | GlyT1 | 22 - 30 | 8.1 | Human | [6][7] |
| PF-03463275 | GlyT1 | >10,000 (GlyT2) | 11.6 | Human | [7][8] |
Table 2: NMDA Receptor Antagonists - Binding Affinity
| Compound | Target Site | Ki (µM) | IC50 (µM) | Receptor Subunit(s) | Reference |
| Ketamine | PCP site (channel pore) | 0.659 | 3.0 - 18 | Not specified, NR1/NR2B | [9][10] |
| (S)-Ketamine | PCP site (channel pore) | - | 4.1 | NR1/NR2A | [10] |
| (R)-Ketamine | PCP site (channel pore) | - | 25 | NR1/NR2A | [10] |
| MK-801 | PCP site (channel pore) | 0.0372 (Kd) | - | Rat brain membranes | [8] |
Note: Binding affinities for ketamine can vary depending on the experimental conditions and receptor subunit composition.
Experimental Protocols
Detailed methodologies for key experiments investigating the interaction between this compound and ketamine are provided below.
In Vivo Microdialysis for Neurotransmitter Release
This protocol is based on studies examining the effects of ketamine on glutamate release, which can be adapted to investigate the modulatory effects of this compound.[11][12][13]
Objective: To measure extracellular levels of glutamate and other neurotransmitters in specific brain regions of freely moving animals following administration of this compound and/or ketamine.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 3 mm membrane)
-
Microinfusion pump
-
Fraction collector
-
HPLC with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF)
-
This compound and ketamine solutions
Procedure:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). Allow for a post-operative recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples for a set period (e.g., 60-120 minutes) to establish stable neurotransmitter levels.
-
Drug Administration: Administer this compound (e.g., via intraperitoneal injection or through the dialysis probe) followed by ketamine at specified time points.
-
Sample Collection: Continue to collect dialysate fractions at regular intervals (e.g., every 20 minutes) for several hours post-drug administration.
-
Analysis: Analyze the collected dialysate samples using HPLC to quantify the concentrations of glutamate, glycine, dopamine, and other relevant neurotransmitters.
dot
Figure 2: In Vivo Microdialysis Experimental Workflow.
Prepulse Inhibition (PPI) of Acoustic Startle
This protocol is a standard method to assess sensorimotor gating, a process disrupted in schizophrenia and by psychotomimetic agents like ketamine.
Objective: To evaluate the ability of this compound to reverse ketamine-induced deficits in sensorimotor gating.
Materials:
-
Acoustic startle response chambers
-
Software for stimulus presentation and data acquisition
-
This compound and ketamine solutions
Procedure:
-
Acclimation: Place the animal (e.g., rat or mouse) in the startle chamber and allow for a 5-10 minute acclimation period with background white noise.
-
Habituation: Present a series of startle stimuli (e.g., 110 dB pulse for 50 ms) to habituate the animal to the testing environment.
-
Drug Administration: Administer this compound or vehicle, followed by ketamine or saline at appropriate pretreatment times (e.g., this compound 60 minutes before testing, ketamine 15 minutes before testing).
-
Test Session: The test session consists of a pseudo-randomized presentation of different trial types:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110 dB for 50 ms).
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 80 dB for 10 ms).
-
Prepulse-pulse trials: The weak prepulse stimulus presented shortly before the strong pulse stimulus (e.g., 100 ms interstimulus interval).
-
No-stimulus trials: Background noise only.
-
-
Data Analysis: The startle response is measured as the peak amplitude of the whole-body flinch. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
dot
References
- 1. Effects of ketamine and N-methyl-D-aspartate on glutamate and dopamine release in the rat prefrontal cortex: modulation by a group II selective metabotropic glutamate receptor agonist LY379268 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of glutamatergic neurotransmission by ketamine: a novel step in the pathway from NMDA receptor blockade to dopaminergic and cognitive disruptions associated with the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (+/-) Ketamine-induced prepulse inhibition deficits of an acoustic startle response in rats are not reversed by antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of Glutamatergic Neurotransmission by Ketamine: A Novel Step in the Pathway from NMDA Receptor Blockade to Dopaminergic and Cognitive Disruptions Associated with the Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The blockade of NMDA receptor ion channels by ketamine is enhanced in developing rat cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
